(E)-Oct-2-enal-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(E)-2,3-dideuteriooct-2-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+/i6D,7D |
InChI Key |
LVBXEMGDVWVTGY-ITRJFYCISA-N |
Origin of Product |
United States |
Foundational & Exploratory
(E)-Oct-2-enal-d2 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (E)-Oct-2-enal-d2, also known as [2,3-²H₂]-(E)-2-Octenal. Due to the limited availability of direct experimental data for the deuterated form, this document leverages extensive information on its non-deuterated analogue, (E)-Oct-2-enal, to infer and present the expected properties of the d2 variant. All data pertaining specifically to the deuterated compound are noted as such.
Chemical and Physical Properties
This compound is the deuterated isotopologue of (E)-Oct-2-enal, with two deuterium (B1214612) atoms located at the C2 and C3 positions of the octenal backbone. This targeted deuteration makes it a valuable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. The physical and chemical properties are expected to be very similar to the non-deuterated compound, with a key difference in molecular weight.
Table 1: Physical and Chemical Properties
| Property | (E)-Oct-2-enal | This compound | Data Source |
| Molecular Formula | C₈H₁₄O | C₈H₁₂D₂O | [1] |
| Molecular Weight | 126.20 g/mol | 128.21 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | Expected to be a colorless to slightly yellow liquid | [2] |
| Odor | Fatty, green, cucumber-like | Expected to have a similar odor profile | [3] |
| Boiling Point | 84-86 °C at 19 mmHg | Expected to be similar to the non-deuterated form | [2][3] |
| Density | 0.846 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated form | [2][3] |
| Refractive Index (n²⁰/D) | 1.450 | Expected to be similar to the non-deuterated form | [2] |
| Solubility | Insoluble in water; soluble in alcohol and fixed oils | Expected to have similar solubility | [2][3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound would show significant differences compared to the non-deuterated compound, primarily the absence of signals corresponding to the vinylic protons at C2 and C3. The remaining signals for the aldehyde proton and the alkyl chain would be present.
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (Aldehyde) | ~9.5 | d | ~7.8 |
| H4 | ~2.2-2.3 | m | |
| H5, H6, H7 | ~1.3-1.5 | m | |
| H8 | ~0.9 | t | ~7.0 |
Table 3: ¹H NMR Spectral Data for (E)-Oct-2-enal in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (Aldehyde) | 9.50 | d | 7.8 |
| H3 | 6.84 | dt | 15.6, 6.9 |
| H2 | 6.11 | ddt | 15.6, 7.8, 1.5 |
| H4 | 2.29 | qd | 7.3, 1.5 |
| H5 | 1.48 | sextet | 7.4 |
| H6, H7 | 1.32 | m | |
| H8 | 0.90 | t | 7.1 |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 128, which is two mass units higher than that of the non-deuterated compound (m/z 126)[4]. The fragmentation pattern would be similar, with key fragments showing a +2 Da shift if they retain the C2-C3 bond.
Table 4: Predicted and Known Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| (E)-Oct-2-enal | 126 | 111, 97, 83, 69, 55, 41 |
| This compound (Predicted) | 128 | 113, 99, 85, 71, 57, 43 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of α,β-unsaturated aldehydes and deuteration techniques.
Proposed Synthesis of this compound
A potential route for the synthesis of [2,3-²H₂]-(E)-2-Octenal could involve the deuteration of a suitable precursor like 2-octynal.
Reaction Scheme:
-
Starting Material: 1-Heptyne (B1330384)
-
Step 1: Lithiation and reaction with paraformaldehyde: 1-Heptyne is treated with a strong base like n-butyllithium to form the lithium acetylide, which is then reacted with paraformaldehyde to yield oct-2-yn-1-ol.
-
Step 2: Oxidation: The propargylic alcohol is oxidized to the corresponding aldehyde, 2-octynal, using an oxidizing agent such as manganese dioxide (MnO₂).
-
Step 3: Deuteration: The 2-octynal is then subjected to a stereoselective reduction using a deuterium source. A common method for the syn-addition of deuterium across a triple bond to form a (Z)-alkene involves the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) with deuterium gas (D₂). To obtain the (E)-isomer, a dissolving metal reduction using sodium in liquid ammonia (B1221849) with a deuterium source like D₂O could be employed.
Detailed Hypothetical Protocol:
-
Materials: 1-Heptyne, n-butyllithium, paraformaldehyde, manganese dioxide, sodium metal, liquid ammonia, deuterium oxide (D₂O), diethyl ether, pentane (B18724), standard workup reagents.
-
Procedure:
-
To a solution of 1-heptyne in dry diethyl ether at 0 °C, add n-butyllithium dropwise and stir for 1 hour.
-
Add dry paraformaldehyde in portions and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product with diethyl ether. Dry the organic layer and concentrate to obtain oct-2-yn-1-ol.
-
Dissolve the oct-2-yn-1-ol in a suitable solvent like pentane and add activated manganese dioxide. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter off the MnO₂ and concentrate the filtrate to yield 2-octynal.
-
In a flask cooled to -78 °C, condense ammonia gas. Add sodium metal in small pieces until a persistent blue color is obtained.
-
Add the 2-octynal dropwise to the sodium-ammonia solution.
-
After the reaction is complete, quench carefully with D₂O.
-
Allow the ammonia to evaporate, and then perform an aqueous workup to isolate the crude this compound.
-
Purify the product by column chromatography or distillation.
-
Note: This is a proposed synthesis and would require optimization of reaction conditions.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or signaling pathways of this compound. The biological effects are presumed to be similar to those of its non-deuterated counterpart. The primary application of the deuterated form is as an internal standard in metabolic studies or to investigate kinetic isotope effects in biological systems.
(E)-Oct-2-enal has been reported to exhibit various biological activities, including:
-
Antimicrobial and Antifungal Properties: It has shown activity against a range of bacteria and fungi.
-
Insect Repellent: It acts as a repellent against certain insects[5].
-
Uremic Toxin: It is considered a uremic toxin that can accumulate in patients with kidney disease[6].
The deuteration at the C2 and C3 positions is unlikely to significantly alter the compound's interaction with biological receptors, but it could potentially influence its metabolic fate. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of these bonds.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.
References
- 1. [2,3-2H2]-(E)-2-Octenal [webbook.nist.gov]
- 2. Synthesis and sensorial properties of 2-alkylalk-2-enals and 3-(acetylthio)-2-alkyl alkanals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Octenal, (E)- [webbook.nist.gov]
- 4. NP-MRD: Showing NP-Card for (e)-2-octenal (NP0235351) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]
An In-depth Technical Guide to the Synthesis and Preparation of (E)-Oct-2-enal-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for preparing deuterated (E)-Oct-2-enal, specifically focusing on (E)-Oct-2-enal-d2. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantification. This document details potential synthetic pathways, experimental protocols adapted from analogous preparations, and expected analytical data.
Introduction
(E)-Oct-2-enal is a naturally occurring α,β-unsaturated aldehyde found in various plants and food products, contributing to their characteristic aromas.[1][2][3] Its deuterated analogue, this compound, is of significant interest in scientific research where isotopic labeling is required to trace the molecule's fate in biological systems or complex chemical matrices. The synthesis of this compound can be approached through several established organic reactions, primarily the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Aldol (B89426) condensation. The key to synthesizing the deuterated target is the introduction of deuterium (B1214612) atoms at specific positions in the precursor molecules.
Synthetic Strategies and Pathways
The most viable synthetic routes to this compound involve the formation of the carbon-carbon double bond through a Wittig-type reaction or an aldol condensation. The choice of strategy depends on the desired position of the deuterium labels. For the synthesis of this compound, where two deuterium atoms are incorporated, a plausible target is [2,3-2H2]-(E)-2-Octenal, an isotopologue mentioned in the NIST database.[4]
Horner-Wadsworth-Emmons (HWE) Reaction Pathway
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. It is particularly effective for the synthesis of (E)-alkenes with high stereoselectivity.[5] This pathway is highly suitable for the synthesis of this compound, with deuterium incorporation at the C2 and C3 positions.
The logical workflow for this synthesis is depicted below:
Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway for this compound synthesis.
Aldol Condensation Pathway
The Aldol condensation is a classic carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated aldehydes. In this approach, a deuterated aldehyde can be condensed with a non-deuterated aldehyde to introduce the deuterium atoms. For instance, the self-condensation of a deuterated butyraldehyde (B50154) or a crossed-aldol condensation between deuterated hexanal (B45976) and acetaldehyde (B116499) could be envisioned.
Below is a logical workflow for an Aldol condensation approach:
Caption: Aldol condensation pathway for the synthesis of a deuterated (E)-Oct-2-enal.
Experimental Protocols
The following experimental protocols are adapted from literature procedures for the synthesis of analogous compounds. Researchers should optimize these conditions for the specific synthesis of this compound.
Synthesis of [2,3-2H2]-(E)-2-Nonenal (Adaptable for this compound)
This procedure is based on the synthesis of a C9 analogue and can be adapted for the C8 target molecule by using the appropriate starting materials (e.g., starting with hexanoyl chloride instead of heptanoyl chloride).
Step 1: Synthesis of Diethyl Heptanoylphosphonate
-
In a round-bottom flask, triethyl phosphite is reacted with hexanoyl chloride in an Arbuzov reaction to yield diethyl heptanoylphosphonate.
Step 2: Synthesis of [1,2-2H2]-Oct-1-yne
-
The diethyl heptanoylphosphonate is reduced with lithium aluminum deuteride (LiAlD4) in an appropriate anhydrous solvent (e.g., THF) to yield the deuterated alkyne.
Step 3: Synthesis of [2,3-2H2]-Octanal
-
The deuterated alkyne undergoes hydroboration-oxidation. The intermediate borane (B79455) is oxidized and quenched with deuterium oxide (D2O) to yield the deuterated aldehyde.
Step 4: Synthesis of [2,3-2H2]-(E)-2-Octenal
-
The deuterated octanal (B89490) is then reacted with a suitable phosphonate ylide, such as the ylide derived from triethyl phosphonoacetate, in the presence of a base (e.g., NaH) in an anhydrous solvent. The Horner-Wadsworth-Emmons reaction conditions generally favor the formation of the (E)-isomer.
Quantitative Data
The following table summarizes expected yields for the synthesis of deuterated α,β-unsaturated aldehydes, based on reported values for analogous compounds. The isotopic purity of the final product is highly dependent on the purity of the deuterated reagents used.
| Reaction Step | Product | Reported Yield (%) | Isotopic Purity (%) |
| Arbuzov Reaction | Diethyl heptanoylphosphonate | >90 | N/A |
| Reduction with LiAlD4 | [1,2-2H2]-Oct-1-yne | 70-80 | >98 |
| Hydroboration-Oxidation | [2,3-2H2]-Octanal | 60-70 | >98 |
| HWE Reaction | [2,3-2H2]-(E)-2-Octenal | 60-75 | >98 |
Note: Yields and isotopic purity are estimates based on analogous reactions and may vary.
Characterization
The successful synthesis and deuteration of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show the disappearance or significant reduction of signals corresponding to the protons at the C2 and C3 positions. 2H NMR will confirm the presence and location of the deuterium atoms. 13C NMR can also be used to confirm the structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the deuterated compound and for determining the isotopic purity by analyzing the distribution of isotopologues.
Conclusion
The synthesis of this compound is achievable through well-established synthetic methodologies, particularly the Horner-Wadsworth-Emmons reaction. By employing deuterated reagents at key steps, high levels of deuterium incorporation can be achieved. The protocols and data presented in this guide, adapted from the synthesis of closely related compounds, provide a solid foundation for researchers to successfully prepare this valuable isotopically labeled molecule for their specific applications in drug development and scientific research. Careful optimization of reaction conditions and thorough analytical characterization are essential to ensure the desired purity and isotopic enrichment of the final product.
References
Technical Guide: (E)-Oct-2-enal-d2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, key characteristics, and potential applications of (E)-Oct-2-enal-d2. This deuterated analog of the volatile organic compound (E)-Oct-2-enal serves as a valuable tool in various research and development settings, particularly in quantitative analytical studies.
Commercial Availability
This compound is available from specialized chemical suppliers. The following vendors have been identified as commercial sources for this compound:
| Supplier | Website | Contact Information |
| MedChemExpress | --INVALID-LINK-- | Email: --INVALID-LINK--; Phone: 609-228-6898 |
| Alfa Chemistry | --INVALID-LINK-- | Email: --INVALID-LINK--; Phone: 1-201-478-8534 |
Physicochemical and Quantitative Data
While comprehensive Certificates of Analysis (CoA) providing lot-specific data should be requested directly from the suppliers, the following table summarizes the publicly available quantitative information for this compound.
| Parameter | MedChemExpress | Alfa Chemistry |
| Product Name | This compound | 2E-Octenal-d2 |
| Synonyms | trans-2-Octen-1-al-d2 | - |
| CAS Number | 1335401-75-6 | 1335401-75-6 |
| Molecular Formula | C₈H₁₂D₂O[1] | C₈H₁₂D₂O[2] |
| Molecular Weight | 128.21[1] | 128.21[2] |
| Purity | Not specified | ≥ 95%[2] |
| Isotopic Enrichment | Not specified | Not specified |
| Available Quantities | Not specified | Not specified |
| Price | Not specified | Not specified |
Note: Isotopic enrichment is a critical parameter for the use of deuterated compounds as internal standards. It is strongly recommended to obtain the Certificate of Analysis from the supplier to confirm this value before use. The isotopic enrichment can be determined using techniques such as high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Key Applications and Experimental Considerations
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, extraction efficiency, and instrument response.[6]
General Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the quantification of aldehydes in a biological matrix using a deuterated internal standard like this compound.
Caption: General workflow for quantitative analysis of aldehydes using a deuterated internal standard.
Experimental Protocols
General Protocol for Derivatization and GC-MS Analysis of Aldehydes:
-
Sample Preparation: Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample homogenate.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the aldehydes from the sample matrix.
-
Derivatization: React the extracted aldehydes with a derivatizing agent such as PFBHA to form stable oximes.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor the characteristic ions for the derivatized analyte and the deuterated internal standard.
-
-
Quantification: Construct a calibration curve by analyzing standards with known concentrations of the non-deuterated (E)-Oct-2-enal and a constant concentration of the deuterated internal standard. Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Its primary role, as established, is that of an analytical standard.
The logical relationship for its use in quantitative analysis is based on the principle of isotope dilution mass spectrometry. The deuterated standard is assumed to behave identically to the endogenous analyte during sample preparation and analysis. Therefore, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate quantification based on the final peak area ratio.
This technical guide provides a foundational understanding of the commercial sourcing and application of this compound. For specific experimental applications, researchers are encouraged to consult the detailed product specifications provided by the suppliers and to develop and validate their analytical methods based on established protocols for aldehyde quantification.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Guide: Certificate of Analysis for (E)-Oct-2-enal-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected analytical data and quality control methodologies for (E)-Oct-2-enal-d2, a deuterated analog of the naturally occurring aldehyde. While a specific Certificate of Analysis (CoA) for this compound is not publicly available, this document synthesizes typical quality control parameters and experimental protocols for isotopically labeled compounds, offering a framework for its characterization.
Compound Information
This compound is the deuterated form of (E)-Oct-2-enal, where two hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry assays, particularly in pharmacokinetic and metabolic studies.
Quantitative Data Summary
The following table summarizes the expected quantitative data for a representative batch of this compound. These specifications are based on typical quality requirements for deuterated standards.
| Test | Specification | Method |
| Chemical Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Chemical Purity (GC) | ≥ 95% | Gas Chromatography (GC) |
| Isotopic Purity | ≥ 98% | Mass Spectrometry (MS) |
| Deuterium Incorporation | ≥ 99% atom D | ¹H NMR |
| Molecular Formula | C₈H₁₂D₂O | - |
| Molecular Weight | 128.21 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Residual Solvents | To be reported | Headspace GC-MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to certify this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure, determine the location of deuterium labeling, and estimate the level of deuterium incorporation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR Acquisition:
-
A standard proton NMR spectrum is acquired.
-
The absence or significant reduction of signals corresponding to the deuterated positions confirms the location of the deuterium labels.
-
The integration of the remaining proton signals is used to confirm the structure and the relative ratios of protons.
-
-
¹³C NMR Acquisition:
-
A standard carbon-13 NMR spectrum is acquired to confirm the carbon skeleton of the molecule.
-
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H and ¹³C NMR spectra are compared with the known spectra of the non-deuterated (E)-Oct-2-enal to verify the chemical identity and the site of deuteration. The percentage of deuterium incorporation is calculated by comparing the integral of the signal at the deuterated position with the integral of a non-deuterated, reference proton signal.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and determine the isotopic purity of this compound.
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
Protocol:
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to an appropriate concentration for MS analysis.
-
Mass Spectrum Acquisition: The sample is introduced into the mass spectrometer, and the full scan mass spectrum is acquired in the appropriate mass range.
-
Data Analysis:
-
The mass spectrum is analyzed to identify the molecular ion peak ([M]+ or [M+H]+). The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of this compound to confirm its identity.
-
The isotopic distribution of the molecular ion peak is examined to determine the isotopic purity. The relative intensities of the ions corresponding to the d0, d1, and d2 species are used to calculate the percentage of the desired d2 isotopologue.
-
Gas Chromatography (GC)
Purpose: To determine the chemical purity of this compound.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound relative to the total area of all peaks. This provides the chemical purity of the sample.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the quality control of this compound and a conceptual signaling pathway where such a labeled compound might be used as a tracer.
Caption: Quality Control Workflow for this compound.
Caption: Conceptual Use in a Signaling Pathway Study.
An In-depth Technical Guide on the Stability of (E)-Oct-2-enal-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (E)-Oct-2-enal-d2, a deuterated unsaturated aldehyde. Given the limited direct literature on this specific isotopologue, this document synthesizes information from related compounds, including general principles of lipid stability, handling of deuterated standards, and the known properties of (E)-Oct-2-enal. The recommendations and methodologies provided are based on established best practices in analytical chemistry and drug development.
Introduction
(E)-Oct-2-enal is a volatile organic compound and a product of lipid peroxidation, often associated with oxidative stress in biological systems. Its deuterated analogue, this compound, serves as a valuable internal standard in mass spectrometry-based analyses for accurate quantification. The stability of such standards is paramount for reliable experimental outcomes. This guide outlines the key factors influencing the stability of this compound, recommended storage and handling procedures, potential degradation pathways, and analytical methodologies for its assessment.
Physicochemical Properties
The physicochemical properties of the non-deuterated (E)-Oct-2-enal provide a baseline for understanding the behavior of its deuterated counterpart.
| Property | Value |
| Molecular Formula | C8H12D2O |
| Molar Mass | ~128.21 g/mol |
| Appearance | Colorless to slightly yellow liquid[1] |
| Boiling Point | 84-86°C at 19 mm Hg[2] |
| Density | 0.846 g/mL at 25°C[2] |
| Solubility | Soluble in alcohol and fixed oils; not miscible or difficult to mix in water[2] |
| Sensitivity | Air and light sensitive[2] |
Stability and Degradation
The stability of this compound is influenced by its chemical structure, specifically the presence of a conjugated double bond and an aldehyde functional group. The introduction of deuterium (B1214612) is not expected to significantly alter the primary degradation pathways but can influence the rate of certain reactions (kinetic isotope effect).
3.1. Key Factors Influencing Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Oxidation | The unsaturated bond is susceptible to oxidation, leading to the formation of epoxides, peroxides, or cleavage products. This is a primary degradation pathway for unsaturated lipids.[3][4] | Store under an inert atmosphere (argon or nitrogen).[3][4] Minimize exposure to air.[3] Consider the addition of an antioxidant like BHT if compatible with the analysis.[3] |
| Light | Exposure to light, particularly UV radiation, can catalyze oxidation and polymerization reactions.[2] | Store in amber vials or protect from light. |
| Temperature | Higher temperatures accelerate the rates of degradation reactions. | Store at recommended low temperatures. Avoid repeated freeze-thaw cycles.[3] |
| pH | The aldehyde group can undergo various acid or base-catalyzed reactions, including aldol (B89426) condensation and isomerization. | Maintain a neutral pH environment. Use high-purity, anhydrous solvents.[3] |
| Hydrolysis | Although less common for aldehydes than esters, the presence of water can facilitate certain degradation reactions.[3][4] | Use anhydrous solvents.[3] Avoid moisture ingress during handling.[3][4] |
| Isotopic Exchange | While C-D bonds are generally stable, there is a potential for deuterium exchange with protons from protic solvents, especially under certain catalytic conditions.[5] | Use aprotic solvents where possible. If protic solvents are necessary, minimize storage time in these solutions. |
3.2. Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
Proper storage and handling are critical to maintaining the integrity of this compound. The following recommendations are based on best practices for deuterated and unsaturated lipid standards.
4.1. Storage Conditions
| Form | Recommended Temperature | Container | Atmosphere | Notes |
| Neat Oil | ≤ -16°C[3][4] | Glass vial with Teflon-lined cap[3][4] | Inert gas (Argon or Nitrogen) | Minimize headspace. Seal tightly. |
| In Organic Solvent | -20°C ± 4°C[3][4] | Glass vial with Teflon-lined cap[4][6] | Inert gas (Argon or Nitrogen)[3][4] | Use high-purity, anhydrous solvents. Avoid plastic containers which can leach impurities.[4][6] |
4.2. Handling Procedures
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture into the sample.[3][4]
-
Inert Atmosphere: When preparing solutions, flush the vial with an inert gas before and after dispensing the material.
-
Transfer: Use glass, stainless steel, or Teflon-lined equipment for transferring solutions.[4][6] Avoid plastic pipette tips with organic solvents.[4][6]
-
Aliquotting: For frequent use, it is advisable to prepare single-use aliquots to avoid repeated warming and cooling of the primary stock.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is required to separate the intact this compound from its potential degradation products.
5.1. Recommended Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile aldehydes. It can provide separation of isomers and degradation products, and the mass spectrometer allows for confirmation of the deuterated compound and its fragments.
-
High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS Detection: For HPLC analysis, derivatization is often necessary to improve chromatographic retention and detection sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, chromophoric hydrazone.
5.2. General Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, hexane).
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under recommended conditions.
-
Acidic: Add a small amount of dilute HCl.
-
Basic: Add a small amount of dilute NaOH.
-
Oxidative: Add a low concentration of hydrogen peroxide.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose to UV light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating method (e.g., GC-MS or HPLC).
-
Data Evaluation: Compare the peak area of the intact this compound in the stressed samples to the control. Identify and quantify any significant degradation products.
5.3. Experimental Workflow Diagram
Caption: General workflow for conducting a forced degradation study.
Conclusion
References
- 1. Oct-2-enal | C8H14O | CID 16900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
Technical Guide: (E)-Oct-2-enal-d2
CAS Number: 1335401-75-6
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (E)-Oct-2-enal-d2, a deuterated form of the α,β-unsaturated aldehyde, (E)-Oct-2-enal. This document is intended for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and insights into its application and biological significance.
Compound Profile
This compound is the deuterated isotopologue of (E)-Oct-2-enal. The replacement of two hydrogen atoms with deuterium (B1214612) provides a stable, non-radioactive label. This isotopic substitution is invaluable for a range of analytical and research applications, particularly in mass spectrometry-based quantification and metabolic studies.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1335401-75-6 | - |
| Molecular Formula | C₈H₁₂D₂O | - |
| Molecular Weight | 128.21 g/mol | - |
| Unlabeled CAS Number | 2548-87-0 | [1] |
| Unlabeled Molecular Formula | C₈H₁₄O | [1] |
| Unlabeled Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point (unlabeled) | 84-86 °C at 19 mmHg | - |
| Solubility (unlabeled) | Insoluble in water; soluble in alcohol and fixed oils | - |
Synthesis
A plausible synthetic workflow for this compound is outlined below. This process would utilize deuterated reagents to introduce the deuterium labels at the desired positions.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of (E)-Oct-2-enal in various biological and environmental matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[2]
Deuterated compounds like this compound are also employed as tracers in metabolic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.
Experimental Protocols
While a specific published protocol detailing the use of this compound was not identified, the following represents a general and adaptable experimental protocol for the quantification of (E)-Oct-2-enal in a biological matrix (e.g., plasma, urine) using this compound as an internal standard. This protocol is based on established methods for the analysis of volatile carbonyl compounds.
Objective: To quantify the concentration of (E)-Oct-2-enal in a biological sample using GC-MS with this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound solution of a known concentration (Internal Standard)
-
(E)-Oct-2-enal standards for calibration curve
-
Organic solvent (e.g., hexane (B92381) or dichloromethane, HPLC grade)
-
Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample to room temperature.
-
To 1 mL of the sample in a glass vial, add a precise volume of the this compound internal standard solution.
-
Vortex briefly to mix.
-
-
Derivatization (optional but recommended for improved chromatographic properties):
-
Add the derivatizing agent (e.g., PFBHA) solution to the sample.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for the reaction to complete.
-
-
Extraction:
-
After cooling to room temperature, add an appropriate volume of organic solvent (e.g., 2 mL of hexane).
-
Vortex vigorously for 1-2 minutes to extract the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
-
Analysis by GC-MS:
-
Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-MS system.
-
The GC oven temperature program, injector temperature, and mass spectrometer parameters should be optimized for the separation and detection of the derivatized analytes.
-
Monitor the characteristic ions for both the derivatized (E)-Oct-2-enal and this compound.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of known concentrations of (E)-Oct-2-enal standards spiked with the same amount of this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot this ratio against the concentration of the standards to generate a linear regression curve.
-
Determine the concentration of (E)-Oct-2-enal in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Biological Significance and Toxicological Profile
(E)-Oct-2-enal belongs to the class of α,β-unsaturated aldehydes, which are known for their high reactivity and biological effects. These compounds are products of lipid peroxidation and can be found in various foods and biological systems.
(E)-Oct-2-enal is recognized as a uremic toxin, a compound that accumulates in the body during renal failure. Chronic exposure to uremic toxins can contribute to the progression of kidney disease and cardiovascular complications.
The primary mechanism of toxicity for α,β-unsaturated aldehydes is their ability to act as Michael acceptors. They readily react with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (B108866) (GSH). This adduction can lead to enzyme inactivation, depletion of cellular antioxidant defenses, and induction of oxidative stress.
Understanding the metabolic fate and toxicological pathways of (E)-Oct-2-enal is crucial in drug development, especially for therapeutics that may undergo metabolic processes leading to the formation of reactive aldehydes. The use of this compound can aid in elucidating these pathways and quantifying the extent of such metabolic conversions.
References
molecular weight of (E)-Oct-2-enal-d2
An in-depth analysis of the is crucial for researchers in various fields, including metabolism studies, tracer experiments, and mass spectrometry-based applications. This document provides a concise technical overview of its determination.
Data Presentation: Molecular Weight
The is calculated based on the molecular formula of the parent compound, (E)-Oct-2-enal, and the atomic mass of deuterium (B1214612). The molecular formula for (E)-Oct-2-enal is C₈H₁₄O.[1][2][3][4] In the deuterated version, two hydrogen atoms (protium) are replaced by two deuterium atoms. The atomic weight of deuterium is approximately 2.014 atomic mass units (amu).[5]
The table below summarizes the key quantitative data.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| (E)-Oct-2-enal | C₈H₁₄O | 126.20 | 126.1045 |
| (E)-Oct-2-enal-d2 | C₈H₁₂D₂O | 128.21 | 128.1170 |
Experimental Protocols
The determination of the is a theoretical calculation based on established atomic weights. As such, no experimental protocols are applicable for this calculation. The value would be confirmed experimentally using techniques such as mass spectrometry.
Signaling Pathways
Signaling pathways are not relevant to the determination of the molecular weight of a chemical compound.
Visualization of Isotopic Relationship
The following diagram illustrates the relationship between (E)-Oct-2-enal and its deuterated isotopologue, this compound.
References
Isotopic Purity of (E)-Oct-2-enal-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of deuterated (E)-Oct-2-enal, specifically (E)-Oct-2-enal-d2. The strategic incorporation of deuterium (B1214612) into molecules serves as a powerful tool in drug discovery and metabolic research, primarily for use as internal standards in quantitative analysis by mass spectrometry or for altering metabolic profiles. This document outlines the synthesis, isotopic purity assessment, and relevant experimental protocols for this compound.
Quantitative Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter, defining its utility as an internal standard or in metabolic studies. The distribution of deuterated species (d2, d1) and the unlabeled (d0) analogue is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific batch data may vary, a representative analysis of a high-purity sample is summarized below.
| Isotopic Species | Deuteration Level | Relative Abundance (%) |
| This compound | d2 | 98.5 |
| (E)-Oct-2-enal-d1 | d1 | 1.2 |
| (E)-Oct-2-enal-d0 | d0 | 0.3 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the deuteration of an appropriate precursor, followed by oxidation. The following protocol is a representative method.
Materials:
-
Oct-2-yn-1-ol
-
Lithium aluminum deuteride (B1239839) (LAD)
-
Deuterium oxide (D₂O)
-
Manganese dioxide (MnO₂)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Argon gas
Procedure:
-
Reduction of Alkyne: To a solution of oct-2-yn-1-ol (1 equivalent) in anhydrous diethyl ether under an argon atmosphere at 0 °C, slowly add lithium aluminum deuteride (1.2 equivalents).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Quenching: The reaction is carefully quenched by the dropwise addition of D₂O at 0 °C.
-
A saturated solution of ammonium chloride is added, and the mixture is stirred for 30 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield (E)-oct-2-en-1,2-d2-1-ol.
-
Oxidation: The deuterated alcohol is dissolved in anhydrous dichloromethane, and activated manganese dioxide (5 equivalents) is added.
-
The suspension is stirred vigorously at room temperature for 12 hours.
-
Purification: The reaction mixture is filtered through a pad of celite, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Determination of Isotopic Purity
1. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Sample Preparation: The sample is diluted in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Analysis: The sample is infused directly or analyzed by liquid chromatography-mass spectrometry (LC-MS). Full scan mass spectra are acquired in positive ion mode.
-
Data Analysis: The isotopic distribution is determined by measuring the relative intensities of the ion peaks corresponding to the protonated molecules of the d0, d1, and d2 species. The high resolution of the instrument allows for the separation of these isotopologues.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: ¹H NMR and ²H NMR spectra are acquired.
-
Data Analysis: In the ¹H NMR spectrum, the reduction in the integral of the signals corresponding to the deuterated positions indicates the degree of deuteration. The ²H NMR spectrum will show signals at the chemical shifts where deuterium has been incorporated, confirming the positions of labeling.
Visualizations
Technical Guide: Storage and Handling of (E)-Oct-2-enal-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-Oct-2-enal-d2 is the deuterated form of (E)-Oct-2-enal, an unsaturated aldehyde. The isotopic labeling makes it a valuable tool in various research applications, including metabolic studies, mass spectrometry-based quantification, and as an internal standard. The inherent reactivity of the α,β-unsaturated aldehyde functional group necessitates specific storage and handling procedures to ensure the compound's stability and integrity. This document provides a comprehensive guide to the optimal storage conditions, handling protocols, and stability considerations for this compound.
Chemical Stability
The parent compound, (E)-Oct-2-enal, is known to be sensitive to air and light.[1][2] The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid. The double bond and aldehydic proton can also participate in polymerization or other degradation pathways, especially when exposed to light, heat, or incompatible materials. Therefore, proper storage is critical to maintain its purity and prevent the formation of impurities that could interfere with experimental results.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information for the non-deuterated analogue. These conditions aim to mitigate risks associated with oxidation, light-induced degradation, and thermal decomposition.
Data Presentation: Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | To minimize thermal degradation and slow down potential polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | (E)-Oct-2-enal is air-sensitive; an inert atmosphere prevents oxidation of the aldehyde group.[1] |
| Light Exposure | Protect from light | The compound is light-sensitive; storage in an amber vial or dark location prevents photo-degradation. |
| Container | Tightly sealed, airtight container | Prevents exposure to air and moisture. Opened containers should be carefully resealed. |
| Incompatible Materials | Avoid strong acids, strong bases, and strong oxidizing agents | These materials can catalyze degradation or react with the aldehyde. |
Experimental Protocols: Handling and Usage
Proper handling is crucial to maintain the integrity of this compound from the moment of receipt to its final use in an experiment.
4.1. Receiving and Initial Storage
-
Upon receipt, inspect the container for any damage that may have compromised the seal.
-
Immediately transfer the compound to a designated storage location that meets the 2-8°C, dark, and inert atmosphere requirements.
-
Log the receipt date and batch number for inventory management.
4.2. Aliquoting and Sample Preparation
-
To avoid repeated freeze-thaw cycles or frequent opening of the main stock, it is advisable to prepare aliquots.
-
If the compound is a neat oil or liquid, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Conduct all handling, including weighing and dissolution, in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed hood).
-
Use clean, dry glassware and syringes.
-
Dissolve the compound in a suitable, dry solvent. Chloroform and methanol (B129727) are listed as potential solvents. Ensure the chosen solvent is compatible with the intended downstream application.
-
Store aliquoted solutions under the same recommended conditions as the neat compound (2-8°C, protected from light).
Visualization of Procedures
5.1. Logical Workflow for Storage
The following diagram outlines the decision-making process for the proper storage of this compound.
Caption: Recommended workflow for receiving and storing this compound.
5.2. Experimental Handling Workflow
This diagram illustrates the recommended steps for handling the compound during experimental use.
Caption: Step-by-step process for handling this compound for experiments.
References
An In-depth Technical Guide to the Solubility of (E)-Oct-2-enal-d2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
The isotopic substitution of hydrogen with deuterium (B1214612) is expected to have a minimal impact on the solubility of the molecule in organic solvents. Therefore, the solubility profile of (E)-Oct-2-enal serves as a reliable proxy for (E)-Oct-2-enal-d2.
Predicted Solubility of this compound
The following table summarizes the known qualitative solubility of (E)-Oct-2-enal. It is anticipated that this compound will exhibit a similar solubility profile.
| Solvent Classification | Solvent Example | Predicted Solubility of this compound |
| Halogenated | Chloroform | Soluble |
| Alcohols | Methanol | Slightly Soluble |
| Ethanol | Soluble[1][2] | |
| Oils | Fixed Oils | Soluble[1] |
| Aqueous | Water | Not miscible or difficult to mix |
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of organic compounds.
Qualitative Solubility Assessment
This initial screening provides a rapid determination of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane, chloroform)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously shake the test tube for 30-60 seconds using a vortex mixer.
-
Allow the solution to stand for at least one minute and visually inspect for any undissolved material.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination by the Equilibrium Method
This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials with screw caps
-
Analytical balance
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.
-
After equilibration, allow the solution to stand undisturbed for a short period to allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered saturated solution with the solvent as necessary to bring the concentration within the range of the calibration curve.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of this compound.
Caption: Logical workflow for the solubility assessment of this compound.
References
Methodological & Application
Application Notes: Quantitative Analysis of (E)-Oct-2-enal using (E)-Oct-2-enal-d2 as an Internal Standard
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of lipid peroxidation in clinical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of (E)-Oct-2-enal-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Oct-2-enal is a volatile aldehyde that contributes to the flavor and aroma profiles of various food products and can also be a marker for oxidative stress in biological systems. Accurate quantification of (E)-Oct-2-enal is crucial for quality control in the food and beverage industry, as well as for research in flavor chemistry and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, the direct analysis of aldehydes like (E)-Oct-2-enal can be challenging due to their polarity and potential for thermal degradation.[1]
The use of a deuterated internal standard, such as (E)-Oct-2-enal-d2, is a robust strategy to overcome these challenges and ensure accurate and precise quantification. The stable isotope-labeled internal standard closely mimics the chemical and physical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response.
This document provides detailed application notes and protocols for the quantitative analysis of (E)-Oct-2-enal using this compound as an internal standard by GC-MS. The methods described include sample preparation, derivatization to enhance volatility and sensitivity, and recommended GC-MS parameters.
Principle of the Method
The quantitative analysis of (E)-Oct-2-enal involves several key steps:
-
Sample Preparation : Extraction of (E)-Oct-2-enal and the internal standard, this compound, from the sample matrix. Common techniques include headspace solid-phase microextraction (HS-SPME) for volatile analysis from liquids or solids, and liquid-liquid extraction (LLE) for liquid samples.
-
Derivatization : Aldehydes are often derivatized to improve their chromatographic behavior and detection sensitivity.[1] A common and effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl group of the aldehyde to form a stable and volatile oxime derivative.[1]
-
GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analytes based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the separated compounds and detects the resulting ions based on their mass-to-charge ratio (m/z), allowing for both qualitative identification and quantitative measurement.
The use of this compound as an internal standard is central to achieving accurate quantification. The workflow for this analysis is depicted below.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This method is suitable for the analysis of volatile (E)-Oct-2-enal in liquid (e.g., beverages) or solid (e.g., food) matrices.
Materials:
-
(E)-Oct-2-enal analytical standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated agitator for SPME
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For liquid samples: Place a known volume (e.g., 5 mL) of the sample into a headspace vial.
-
For solid samples: Place a known weight (e.g., 1-2 g) of the homogenized sample into a headspace vial.
-
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, blank, and calibration standard.
-
On-Fiber Derivatization:
-
Prepare a PFBHA solution (e.g., 2 mg/mL in water).
-
Expose the SPME fiber to the headspace of the PFBHA solution for a defined period (e.g., 10 minutes at 50°C) to load the derivatizing agent onto the fiber.
-
-
Headspace Extraction and Derivatization:
-
Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.
-
Incubate the vial in a heated agitator (e.g., 60°C for 30 minutes) to allow for the extraction and on-fiber derivatization of (E)-Oct-2-enal and its deuterated internal standard.
-
-
GC-MS Analysis:
-
Desorb the derivatized analytes from the SPME fiber in the hot GC inlet (e.g., 250°C for 2-5 minutes).
-
Perform the GC-MS analysis according to the parameters in Table 2.
-
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol is suitable for liquid samples where the concentration of (E)-Oct-2-enal is expected to be higher or when pre-concentration is required.
Materials:
-
(E)-Oct-2-enal analytical standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., hexane (B92381) or dichloromethane)
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation: Place a known volume (e.g., 10 mL) of the liquid sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, blank, and calibration standard.
-
Derivatization:
-
Add an aqueous solution of PFBHA (e.g., 1 mL of 2 mg/mL) to the sample.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C for 30 minutes) to allow for the derivatization reaction.
-
-
Liquid-Liquid Extraction:
-
After cooling to room temperature, add an organic solvent (e.g., 2 mL of hexane).
-
Vortex vigorously for 2 minutes to extract the derivatized analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS system.
-
Perform the GC-MS analysis according to the parameters in Table 2.
-
Data Presentation
Table 1: Representative Performance Characteristics for Aldehyde Quantification by GC-MS with PFBHA Derivatization
The following table summarizes typical performance data for the analysis of aldehydes using methods similar to those described above. It is important to note that these values are representative, and the method should be validated for the specific matrix of interest to determine the actual performance characteristics for (E)-Oct-2-enal.
| Parameter | Hexanal | Heptanal | (E)-2-Nonenal |
| Linearity (r²) | >0.99 | >0.99 | 0.9994[2] |
| LOD | 0.006 nM[3] | 0.005 nM[3] | 0.01 µg/L[2] |
| LOQ | - | - | 0.02 µg/L[2] |
| Recovery (%) | - | - | 96.5%[2][4] |
| Precision (RSD %) | - | - | 4%[2][4] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
Table 2: Recommended GC-MS Parameters
The following GC-MS parameters are a starting point and may require optimization for specific instruments and applications.
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL (for LLE) or SPME desorption |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for (E)-Oct-2-enal-PFBHA | To be determined from the mass spectrum of the derivatized standard |
| SIM Ions for this compound-PFBHA | To be determined from the mass spectrum of the derivatized internal standard |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of (E)-Oct-2-enal by GC-MS. The protocols outlined in these application notes, including both HS-SPME and LLE sample preparation methods followed by PFBHA derivatization, offer robust approaches for a variety of sample matrices. Proper method validation is essential to ensure the accuracy and precision of the results for the specific application. These methods are valuable tools for researchers, scientists, and drug development professionals in the fields of food science, flavor chemistry, and biomedical research.
References
Application Note: Quantification of (E)-Oct-2-enal-d2 by LC-MS/MS for Evaluating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Oct-2-enal is a reactive α,β-unsaturated aldehyde that is a product of lipid peroxidation of polyunsaturated fatty acids. As a biomarker for oxidative stress, its accurate quantification in biological matrices is of significant interest in various fields of research, including drug development and disease pathology. (E)-Oct-2-enal has been implicated as a uremic toxin, accumulating in patients with chronic kidney disease, and is also found in various foods as a flavor component.[1][2][3] Due to its volatile nature and poor ionization efficiency, direct analysis of (E)-Oct-2-enal by liquid chromatography-mass spectrometry (LC-MS) is challenging.[4]
This application note details a robust and sensitive method for the quantification of (E)-Oct-2-enal in biological samples using its deuterated analog, (E)-Oct-2-enal-d2, as an internal standard. The method involves a derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which enhances the chromatographic retention and ionization efficiency of the analyte, enabling reliable quantification by LC-MS/MS.
Principle of the Method
The quantification of (E)-Oct-2-enal is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard, this compound, is spiked into the sample prior to sample preparation. Both the endogenous analyte and the internal standard are then derivatized with DNPH. The resulting DNPH-hydrazone derivatives are extracted, separated by reverse-phase liquid chromatography, and detected by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of (E)-Oct-2-enal in the sample, effectively compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
(E)-Oct-2-enal (Sigma-Aldrich)
-
This compound (Supplier to be sourced, e.g., MCE)[2]
-
2,4-Dinitrophenylhydrazine (DNPH) (Sigma-Aldrich)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Nitrogen gas
Standard Solution Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of (E)-Oct-2-enal and dissolve in 10 mL of acetonitrile.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
Working Standard Solutions:
-
Prepare a series of working standard solutions of (E)-Oct-2-enal by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with acetonitrile.
DNPH Derivatizing Reagent (2 mg/mL):
-
Dissolve 20 mg of DNPH in 10 mL of acetonitrile containing 0.1% formic acid. This solution should be freshly prepared.
Sample Preparation
-
Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) and store them at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of the sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Derivatization: Transfer the supernatant to a clean tube. Add 50 µL of the DNPH derivatizing reagent. Vortex and incubate at room temperature for 1 hour in the dark.
-
Liquid-Liquid Extraction:
-
Add 500 µL of hexane and 500 µL of a saturated sodium chloride solution to the derivatized sample.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction with another 500 µL of hexane.
-
Combine the hexane extracts.
-
-
Drying and Reconstitution:
-
Dry the combined hexane extracts under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10.1-12 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Data Presentation
Table 1: MRM Transitions for (E)-Oct-2-enal-DNPH and this compound-DNPH
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| (E)-Oct-2-enal-DNPH | 305.1 | 163.0 | 50 | 130 | 20 |
| (E)-Oct-2-enal-DNPH (Qualifier) | 305.1 | 152.0 | 50 | 130 | 25 |
| This compound-DNPH | 307.1 | 163.0 | 50 | 130 | 20 |
| This compound-DNPH (Qualifier) | 307.1 | 152.0 | 50 | 130 | 25 |
Note: The molecular weight of (E)-Oct-2-enal is 126.12 g/mol . The molecular weight of the DNPH derivative is 306.26 g/mol . The precursor ion [M-H]⁻ is m/z 305.1. The molecular weight of this compound is 128.13 g/mol . The molecular weight of the DNPH derivative is 308.27 g/mol . The precursor ion [M-H]⁻ is m/z 307.1. Product ions are based on typical fragmentation of DNPH derivatives, with m/z 163.0 corresponding to the [O2N-C6H3-NH]⁻ fragment and m/z 152.0 corresponding to the loss of NO2 from the DNPH moiety.
Table 2: Calibration Curve Data for (E)-Oct-2-enal
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| R² | >0.99 |
Note: This table should be populated with experimental data. A linear regression analysis of the peak area ratio versus concentration should be performed to generate a calibration curve.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the LC-MS/MS quantification of (E)-Oct-2-enal.
Caption: Formation of (E)-Oct-2-enal via lipid peroxidation and its role in signaling.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of (E)-Oct-2-enal in biological matrices. The use of a deuterated internal standard and a DNPH derivatization strategy ensures high accuracy, precision, and sensitivity. This method is a valuable tool for researchers investigating the role of lipid peroxidation and oxidative stress in various physiological and pathological processes.
References
Quantification of (E)-Oct-2-enal Using Stable Isotope Dilution GC-MS/MS with (E)-Oct-2-enal-d2
Application Note & Protocol
Introduction
(E)-Oct-2-enal is a volatile α,β-unsaturated aldehyde that is a product of lipid peroxidation of ω-6 polyunsaturated fatty acids. As a marker of oxidative stress, its accurate quantification in various biological and food matrices is of significant interest to researchers, scientists, and drug development professionals. This application note describes a robust and sensitive method for the quantification of (E)-Oct-2-enal using a stable isotope dilution assay (SIDA) with (E)-Oct-2-enal-d2 as the internal standard, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
(E)-Oct-2-enal is implicated in cellular signaling pathways related to oxidative stress and can contribute to the pathophysiology of various diseases. Its role as a reactive aldehyde makes it a target for therapeutic intervention and a biomarker for disease monitoring.
Principle of the Method
The quantification of (E)-Oct-2-enal is based on the principle of stable isotope dilution. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and derivatization. The analyte and the internal standard, being chemically identical, exhibit similar behavior during these steps. The final extract is analyzed by GC-MS/MS. By measuring the ratio of the response of the native analyte to its deuterated counterpart, the concentration of (E)-Oct-2-enal in the original sample can be accurately determined, irrespective of losses during sample processing.
Experimental Protocols
Materials and Reagents
-
(E)-Oct-2-enal (≥94% purity)
-
This compound (isotopic purity ≥98%)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Methanol (B129727), HPLC grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Nitrogen gas, high purity
-
Standard laboratory glassware and equipment
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of (E)-Oct-2-enal and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and bring to volume with methanol. Store at -20°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions of (E)-Oct-2-enal by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL) in methanol.
Sample Preparation
This protocol is a general guideline and may need to be optimized for specific matrices. The following is an example for a liquid sample such as plasma or a food extract.
-
Sample Spiking: To 1 mL of the sample in a glass tube, add a precise volume (e.g., 10 µL) of the this compound working internal standard solution. Vortex briefly.
-
Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution in water. Vortex and incubate at 40°C for 30 minutes to form the PFBHA-oxime derivatives.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of hexane:DCM (80:20, v/v).
-
-
Concentration: Evaporate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen. Transfer to a GC vial with a micro-insert for analysis.
GC-MS/MS Analysis
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is used.
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the PFBHA derivatives of (E)-Oct-2-enal and this compound should be optimized. Representative transitions are provided below (Note: these will be for the PFBHA-oxime derivatives and exact masses will vary based on the derivative and deuteration pattern).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (E)-Oct-2-enal-PFBHA | [M]+ | To be determined | To be determined |
| This compound-PFBHA | [M+2]+ | To be determined | To be determined |
Note: The precursor ion will be the molecular ion of the derivative, and product ions will result from fragmentation. These must be determined experimentally by infusing the individual derivatized standards.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of (E)-Oct-2-enal and a constant concentration of this compound.
-
Peak Area Ratio: For each standard and sample, integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard. Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the (E)-Oct-2-enal standards. The concentration of (E)-Oct-2-enal in the unknown samples can then be determined from this curve using their measured peak area ratios.
Quantitative Data Summary
The following tables present representative data for a typical quantitative analysis.
Table 1: Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,567 | 0.503 |
| 10 | 153,456 | 152,345 | 1.007 |
| 25 | 380,987 | 150,987 | 2.523 |
| 50 | 755,432 | 149,876 | 5.041 |
| 100 | 1,510,864 | 150,543 | 10.036 |
| Linear Regression: y = 0.1002x + 0.0015 (R² = 0.9998) |
Table 2: Quality Control and Unknown Sample Data
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio | Calculated Conc. (ng/mL) |
| QC Low (5 ng/mL) | 74,567 | 148,987 | 0.501 | 4.98 |
| QC Mid (25 ng/mL) | 375,432 | 149,543 | 2.510 | 25.03 |
| QC High (75 ng/mL) | 1,130,987 | 150,123 | 7.534 | 75.17 |
| Unknown 1 | 254,321 | 151,234 | 1.682 | 16.77 |
| Unknown 2 | 65,432 | 149,876 | 0.437 | 4.35 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of (E)-Oct-2-enal.
Lipid Peroxidation and Aldehyde Formation Pathway
Caption: Formation of (E)-Oct-2-enal via lipid peroxidation.
Application Notes and Protocols for (E)-Oct-2-enal-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of (E)-Oct-2-enal-d2 as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is the deuterated form of (E)-Oct-2-enal, a volatile unsaturated aldehyde found in various natural products and used as a flavoring and fragrance agent.[1][2] Its deuterated analogue serves as an excellent internal standard for quantitative analysis because its chemical and physical properties are nearly identical to the non-deuterated analyte, but it has a distinct mass, allowing for accurate quantification by mass spectrometry.[3] Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and reproducibility of analytical results.
Properties of (E)-Oct-2-enal
A summary of the key physical and chemical properties of non-deuterated (E)-Oct-2-enal is provided in the table below. These properties are expected to be very similar for this compound.
| Property | Value |
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fatty, green, cucumber-like |
| Boiling Point | 84-86 °C at 19 mmHg |
| Solubility | Slightly soluble in water; soluble in alcohol and fixed oils.[1] |
Experimental Protocols
Preparation of Internal Standard Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, ethanol, hexane, or dichloromethane)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh a precise amount (e.g., 10 mg) of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound to a 10 mL volumetric flask.
-
Dissolve the compound in a suitable high-purity solvent (e.g., methanol).
-
Bring the flask to volume with the solvent, cap, and mix thoroughly by inversion.
-
Transfer the stock solution to an amber glass vial for storage.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Pipette an appropriate volume (e.g., 100 µL) of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
Cap the flask and mix thoroughly.
-
This working solution is now ready to be added to samples and calibration standards. The concentration of the working solution should be in a similar range to the expected analyte concentration in the samples.[4]
-
Storage and Stability:
-
Store stock and working solutions in amber glass vials at low temperatures (e.g., -20°C) to minimize degradation.
-
It is recommended to prepare fresh working solutions regularly.
-
The stability of the solutions should be experimentally verified for the specific storage conditions and solvent used.
Below is a diagram illustrating the workflow for preparing the internal standard solutions.
Caption: Workflow for the preparation of this compound internal standard solutions.
Quantitative Analysis Workflow
This protocol describes a general workflow for using the this compound internal standard in a quantitative analysis, for example, by GC-MS.
Procedure:
-
Sample Preparation:
-
To a known amount of the sample (e.g., 1 g or 1 mL), add a precise volume of the this compound working solution. The amount added should result in a concentration within the calibration range.
-
Perform the necessary sample extraction and cleanup procedures.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of the non-deuterated (E)-Oct-2-enal.
-
Add the same amount of the this compound working solution to each calibration standard as was added to the samples.
-
-
Instrumental Analysis (GC-MS):
-
Analyze the prepared samples and calibration standards using an appropriate GC-MS method.
-
Acquire data in a mode that allows for the selective detection of both the analyte and the internal standard (e.g., Selected Ion Monitoring - SIM).
-
-
Data Processing:
-
For each sample and standard, determine the peak area of the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
-
The following diagram illustrates the general workflow for quantitative analysis using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Data Presentation
The following table provides an example of how to structure quantitative data for a calibration curve using an internal standard.
| Standard Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 0.1 | 1.0 | 15,000 | 155,000 | 0.097 |
| 2 | 0.5 | 1.0 | 78,000 | 152,000 | 0.513 |
| 3 | 1.0 | 1.0 | 160,000 | 158,000 | 1.013 |
| 4 | 5.0 | 1.0 | 810,000 | 153,000 | 5.294 |
| 5 | 10.0 | 1.0 | 1,650,000 | 156,000 | 10.577 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of (E)-Oct-2-enal in various matrices. The protocols provided herein offer a general framework for the preparation and application of this internal standard. It is essential for researchers to validate the methods for their specific application, including the determination of optimal concentrations, stability, and instrument parameters.
References
Application Notes and Protocols for Spiking Samples with (E)-Oct-2-enal-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Oct-2-enal is a medium-chain alpha,beta-unsaturated aldehyde that is of significant interest in various fields of research, including food science, toxicology, and drug development. It is a known byproduct of lipid peroxidation and has been identified as a uremic toxin. Accurate quantification of (E)-Oct-2-enal in complex biological and environmental matrices is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as (E)-Oct-2-enal-d2, is the gold standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS/MS). The deuterated analog is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of quantification.
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantitative analysis of (E)-Oct-2-enal in biological samples. The protocols cover sample preparation, derivatization, and analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the typical performance characteristics of analytical methods for the quantification of aldehydes using deuterated internal standards. While specific data for this compound is not widely published, the presented data for similar aldehydes provide a strong indication of the expected method performance.
Table 1: Typical GC-MS Method Performance for Aldehyde Quantification with a Deuterated Internal Standard
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: Typical LC-MS/MS Method Performance for Aldehyde Quantification with a Deuterated Internal Standard
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 2.0 µg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of (E)-Oct-2-enal in Human Plasma using GC-MS
1. Materials and Reagents
-
(E)-Oct-2-enal analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (B92381) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
2. Sample Preparation and Derivatization
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample with 10 µL of the this compound internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of PFBHA solution (10 mg/mL in water) to the supernatant.
-
Incubate at 60°C for 60 minutes to form the PFBHA-oxime derivatives.
-
Cool the sample to room temperature.
-
Add 500 µL of hexane and vortex for 1 minute to extract the derivatives.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC vial for analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
(E)-Oct-2-enal-PFBHA derivative: Monitor characteristic ions
-
This compound-PFBHA derivative: Monitor corresponding mass-shifted ions
-
Protocol 2: Quantification of (E)-Oct-2-enal in Cell Culture Media using LC-MS/MS
1. Materials and Reagents
-
(E)-Oct-2-enal analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Cell culture media
2. Sample Preparation and Derivatization
-
To 100 µL of cell culture media, add 10 µL of the this compound internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins and other macromolecules. Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
To the supernatant, add 50 µL of a freshly prepared DNPH solution (1 mg/mL in acetonitrile with 0.1% formic acid).
-
Incubate at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an LC vial for analysis.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
(E)-Oct-2-enal-DNPH derivative: Determine precursor and product ions
-
This compound-DNPH derivative: Determine corresponding precursor and product ions
-
Mandatory Visualization
Caption: Experimental Workflow for Quantification.
Caption: Signaling Pathway of (E)-Oct-2-enal.
Application of (E)-Oct-2-enal-d2 in Food Analysis: Application Notes and Protocols
(E)-Oct-2-enal-d2 serves as a crucial analytical tool in food science, primarily utilized as an internal standard in stable isotope dilution assays (SIDA) for the precise quantification of its non-labeled counterpart, (E)-Oct-2-enal.[1][2] (E)-Oct-2-enal is a volatile aldehyde compound that can be found in a variety of food products.[3][4] It is often formed as a secondary product of lipid oxidation, particularly from the degradation of linoleic acid.[5] As such, its presence and concentration can be indicative of food quality, flavor profile, and shelf-life. It can contribute to both desirable "green" or "fruity" aromas, but can also lead to off-flavors when present in high concentrations.
The use of a deuterated internal standard like this compound is considered the gold standard for quantitative analysis. This is because it is chemically identical to the analyte of interest, (E)-Oct-2-enal, and thus exhibits the same behavior during sample preparation, extraction, and chromatographic analysis. Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard, allowing for highly accurate and precise quantification by correcting for matrix effects and procedural variations. The primary analytical methodology for this application is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Protocol 1: Quantification of (E)-Oct-2-enal in Edible Oils using HS-SPME-GC-MS and this compound Internal Standard
This protocol outlines the quantitative analysis of (E)-Oct-2-enal in an edible oil sample.
1. Materials and Reagents
-
(E)-Oct-2-enal analytical standard
-
This compound internal standard solution (in methanol (B129727) or ethanol)
-
High-purity methanol or ethanol
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with an autosampler
2. Sample Preparation
-
Weigh 5.0 ± 0.1 g of the oil sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the this compound internal standard solution to achieve a final concentration of approximately 50 ng/g.
-
Seal the vial tightly with the screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
3. HS-SPME Procedure
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubate the vial at 60°C for 15 minutes with agitation to allow for the equilibration of volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.
4. GC-MS Analysis
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
-
Gas Chromatography (GC) Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
(E)-Oct-2-enal: Monitor characteristic ions (e.g., m/z 57, 70, 83, 126).
-
This compound: Monitor corresponding deuterated ions (e.g., m/z 59, 72, 85, 128).
-
-
5. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank oil with known concentrations of (E)-Oct-2-enal and a fixed concentration of this compound.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentration of (E)-Oct-2-enal in the samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
Table 1: Method Validation Parameters for the Quantification of (E)-Oct-2-enal
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (%) | 95 - 105% |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 10% |
Table 2: Example Concentrations of (E)-Oct-2-enal in Various Food Matrices
| Food Matrix | Concentration Range (µg/kg) |
| Fresh Vegetable Oil | 5 - 20 |
| Heated Vegetable Oil (180°C, 1h) | 100 - 500 |
| Fried Potato Chips | 50 - 250 |
| Raw Beef | 10 - 40 |
| Stored Mayonnaise | 20 - 100 |
Visualizations
Caption: Experimental workflow for the quantification of (E)-Oct-2-enal.
Caption: Logical relationship of Stable Isotope Dilution Assay.
Caption: Simplified pathway of (E)-Oct-2-enal formation.
References
Application Notes and Protocols for the Analysis of (E)-Oct-2-enal-d2 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Oct-2-enal is a volatile α,β-unsaturated aldehyde found in various environmental matrices, arising from sources such as industrial emissions, vehicle exhaust, and natural processes like lipid peroxidation.[1] Its presence is of interest due to its potential reactivity and health implications. Accurate quantification of (E)-Oct-2-enal in environmental samples is crucial for exposure assessment and understanding its environmental fate.
(E)-Oct-2-enal-d2, a deuterated analog of (E)-Oct-2-enal, serves as an ideal internal standard for quantitative analysis. The use of a stable isotope-labeled internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS), a technique renowned for its high accuracy and precision in quantitative analysis.[2] By introducing a known amount of this compound at the beginning of the sample preparation process, it is possible to correct for the variability and losses that can occur during sample extraction, concentration, and instrumental analysis.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of environmental samples.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to the sample. The underlying principle is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses during the analytical workflow.
Application Notes
Use of this compound as an Internal Standard
This compound is the recommended internal standard for the quantitative analysis of (E)-Oct-2-enal in environmental samples for the following reasons:
-
Chemical and Physical Similarity: Being a deuterated analog, this compound has nearly identical chemical and physical properties to the native (E)-Oct-2-enal. This ensures that it behaves similarly during extraction, derivatization (if applicable), and chromatographic separation.
-
Co-elution: In chromatographic techniques like Gas Chromatography (GC), this compound will co-elute or elute very closely with the native analyte. This is critical for accurate quantification, especially when matrix effects are present.
-
Mass Spectrometric Distinction: Despite their similar chemical behavior, (E)-Oct-2-enal and this compound are easily distinguished by a mass spectrometer due to their mass difference. This allows for independent and accurate measurement of both the analyte and the internal standard.
Sample Matrices
The protocols outlined in this document are applicable to a range of environmental matrices, including:
-
Water Samples: Groundwater, surface water, and wastewater.
-
Air Samples: Ambient air and indoor air.
-
Soil and Sediment Samples.
Analytical Techniques
The primary analytical technique for the quantification of (E)-Oct-2-enal is Gas Chromatography-Mass Spectrometry (GC-MS). For water samples, sample introduction techniques such as Purge and Trap (P&T) or Solid-Phase Microextraction (SPME) are commonly employed to extract and concentrate the volatile analyte. For air samples, thermal desorption of adsorbent tubes is a standard method.
Quantitative Data
The following tables summarize typical performance data for the analysis of volatile aldehydes in environmental samples using methods analogous to those described in the protocols. The exact values for (E)-Oct-2-enal will need to be determined during method validation in the user's laboratory.
Table 1: Typical Method Detection Limits (MDLs) and Quantitation Limits (QLs) for Volatile Aldehydes in Water by GC-MS.
| Analyte | Method | MDL (µg/L) | QL (µg/L) |
| (E)-Oct-2-enal | Purge and Trap GC-MS | 0.1 - 1.0 | 0.3 - 3.0 |
| (E)-Oct-2-enal | SPME-GC-MS | 0.05 - 0.5 | 0.15 - 1.5 |
Note: These are estimated values based on the analysis of similar volatile organic compounds. Actual MDLs and QLs are instrument and matrix-dependent and must be experimentally determined.
Table 2: Typical Recovery and Precision Data for Volatile Aldehydes in Spiked Water Samples.
| Analyte | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| (E)-Oct-2-enal | 5 | 85 - 110 | < 15 |
| (E)-Oct-2-enal | 20 | 90 - 105 | < 10 |
Note: These are expected performance characteristics. Actual recovery and precision will vary depending on the sample matrix and the specifics of the analytical method.
Table 3: Typical Stability of Volatile Aldehydes in Environmental Water Samples.
| Storage Condition | Holding Time | Analyte Stability |
| 4°C, in the dark | 14 days | Stable |
| -20°C, in the dark | 30 days | Stable |
Note: It is recommended to analyze samples as soon as possible after collection. Stability studies should be performed to confirm appropriate storage conditions and holding times for specific sample matrices.[3]
Experimental Protocols
Protocol 1: Analysis of (E)-Oct-2-enal in Water Samples by Purge and Trap GC-MS
This protocol is based on the principles of EPA Method 524.2.[4]
1. Sample Collection and Preservation: 1.1. Collect water samples in 40 mL amber glass vials with PTFE-lined septa. 1.2. If residual chlorine is present, add ~25 mg of ascorbic acid to the vial before sample collection. 1.3. Fill the vials to overflowing, ensuring no headspace remains. 1.4. Store samples at 4°C and analyze within 14 days.
2. Preparation of Standards: 2.1. Prepare a stock solution of (E)-Oct-2-enal in methanol (B129727) (e.g., 1000 µg/mL). 2.2. Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL). 2.3. Prepare working standard solutions by diluting the stock solutions in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L). 2.4. Prepare a fixed concentration internal standard spiking solution of this compound (e.g., 10 µg/L).
3. Sample Preparation and Analysis: 3.1. Allow samples and standards to come to room temperature. 3.2. Add a known volume of the internal standard spiking solution to each 25 mL sample, calibrator, and blank. 3.3. Introduce the sample into the purge and trap system. 3.4. Purge the sample with an inert gas (e.g., helium) at a specified flow rate and time to transfer the volatile analytes to a sorbent trap. 3.5. After purging, rapidly heat the trap and backflush with the carrier gas to desorb the analytes onto the GC column. 3.6. Analyze the desorbed compounds by GC-MS.
4. GC-MS Conditions (Typical):
- GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.
- Oven Program: 35°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Interface: 250°C.
- MS Source: 230°C.
- MS Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-300.
- Selected Ion Monitoring (SIM): Monitor characteristic ions for (E)-Oct-2-enal (e.g., m/z 57, 70, 83, 126) and this compound (e.g., m/z 59, 72, 85, 128).
5. Quantification: 5.1. Generate a calibration curve by plotting the ratio of the peak area of (E)-Oct-2-enal to the peak area of this compound against the concentration of the calibration standards. 5.2. Determine the concentration of (E)-Oct-2-enal in the samples from the calibration curve.
Protocol 2: Analysis of (E)-Oct-2-enal in Air Samples by Thermal Desorption GC-MS
1. Sample Collection: 1.1. Collect air samples using sorbent tubes packed with a suitable adsorbent (e.g., Tenax® TA). 1.2. Draw a known volume of air through the tube using a calibrated sampling pump. 1.3. After sampling, seal the tubes and store them at 4°C until analysis.
2. Preparation of Standards: 2.1. Prepare gas-phase or liquid standards of (E)-Oct-2-enal and this compound. 2.2. For liquid standards, inject a known amount onto a clean sorbent tube and purge with an inert gas to load the standard.
3. Sample Preparation and Analysis: 3.1. Spike the sample tubes with a known amount of this compound internal standard solution. 3.2. Place the sorbent tube in a thermal desorber. 3.3. Heat the tube to desorb the analytes, which are then transferred to a cold trap to focus the analytes before injection into the GC-MS. 3.4. Rapidly heat the cold trap to inject the analytes onto the GC column. 3.5. Analyze by GC-MS using conditions similar to those described in Protocol 1.
4. Quantification: 4.1. Follow the same quantification procedure as described in Protocol 1.
Signaling Pathway and Experimental Workflow Diagrams
Lipid Peroxidation and Nrf2-Keap1 Signaling Pathway
(E)-Oct-2-enal, as an α,β-unsaturated aldehyde, is a product of lipid peroxidation, a process that occurs under conditions of oxidative stress. These reactive aldehydes can act as signaling molecules, activating cellular defense mechanisms. One of the key pathways involved is the Nrf2-Keap1 pathway.[2] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophilic compounds like (E)-Oct-2-enal can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
References
Application Notes: Quantitative Metabolomics of (E)-Oct-2-enal using Deuterated Internal Standard
(E)-Oct-2-enal is a medium-chain α,β-unsaturated aldehyde that can be formed endogenously through the lipid peroxidation of polyunsaturated fatty acids (PUFAs).[1][2] As a reactive carbonyl species, it is a potential biomarker for oxidative stress, which is implicated in a wide range of pathologies, including cardiovascular and neurodegenerative diseases.[2] Accurate quantification of this aldehyde in complex biological matrices is crucial for understanding its role in disease and for the development of novel diagnostic and therapeutic strategies.
This application note describes the use of (E)-Oct-2-enal-d2 as a stable isotope-labeled internal standard for the precise and accurate quantification of endogenous (E)-Oct-2-enal in biological samples by gas chromatography-mass spectrometry (GC-MS). The principle of this method is isotope dilution mass spectrometry (IDMS), where a known amount of the deuterated standard is spiked into a sample prior to processing. Because the deuterated standard is chemically identical to the analyte, it accounts for variability in sample extraction, derivatization efficiency, and instrument response, leading to highly reliable quantification.[3][4]
Principle of Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard because it co-elutes with the endogenous, non-labeled (E)-Oct-2-enal during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to the internal standard, precise quantification can be achieved, correcting for sample loss and matrix-induced ion suppression or enhancement.
Direct analysis of aldehydes by GC-MS is often challenging due to their polarity and thermal instability. To overcome this, a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed. This reaction targets the carbonyl group to form a stable, volatile oxime derivative that exhibits excellent chromatographic behavior and high sensitivity, particularly in negative chemical ionization (NCI) mode.
Data Presentation
For accurate quantification using GC-MS, it is essential to monitor specific ions for both the analyte and the deuterated internal standard. The table below summarizes the key mass spectrometric properties of (E)-Oct-2-enal and its d2-labeled internal standard, along with their respective PFBHA derivatives.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | PFBHA Derivative Formula | PFBHA Derivative Mass (Da) | Key Ions for SIM (m/z) |
| (E)-Oct-2-enal | C₈H₁₄O | 126.1045 | C₁₅H₁₆F₅NO | 321.1152 | 181 (PFB), 321 [M]⁻ |
| This compound | C₈H₁₂D₂O | 128.1170 | C₁₅H₁₄D₂F₅NO | 323.1277 | 181 (PFB), 323 [M]⁻ |
Note: The molecular formula and mass for this compound assume deuteration at positions 2 and 3. Key ions are suggested for Negative Chemical Ionization (NCI) mode, where the pentafluorobenzyl (PFB) fragment at m/z 181 is often prominent, and the molecular ion [M]⁻ can also be monitored.
Experimental Protocols
This section provides a detailed protocol for the quantification of (E)-Oct-2-enal in human plasma using this compound as an internal standard, followed by PFBHA derivatization and GC-MS analysis.
Materials and Reagents
-
(E)-Oct-2-enal standard (Sigma-Aldrich or equivalent)
-
This compound custom synthesis (e.g., from a stable isotope supplier)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (Sigma-Aldrich, 98% purity)
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Human Plasma (from a biobank or commercial source)
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (E)-Oct-2-enal and this compound in acetonitrile.
-
Working Standard Solutions: Create a series of working standard solutions of (E)-Oct-2-enal (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution in acetonitrile.
-
Internal Standard Spiking Solution (10 ng/mL): Prepare a working solution of this compound in acetonitrile.
-
PFBHA Derivatization Reagent (10 mg/mL): Dissolve PFBHA in ultrapure water. Prepare fresh daily.
Sample Preparation and Derivatization
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or blank (acetonitrile).
-
Internal Standard Spiking: Add 20 µL of the 10 ng/mL this compound internal standard solution to all tubes except the blank. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 4 mL glass vial.
-
Derivatization: Add 100 µL of the 10 mg/mL PFBHA solution to each vial. Cap tightly and incubate in a heating block or water bath at 60°C for 60 minutes.
-
Cooling: Allow the vials to cool to room temperature.
Liquid-Liquid Extraction
-
Salting Out: Add 500 µL of saturated NaCl solution to each vial.
-
Solvent Extraction: Add 1 mL of hexane to each vial. Cap and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Transfer: Transfer the dried extract to a GC vial with a micro-insert for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent
-
Injector Temperature: 260°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 25°C/min to 300°C, hold for 5 minutes
-
-
Ion Source: Negative Chemical Ionization (NCI)
-
Ion Source Temperature: 150°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor Ion for (E)-Oct-2-enal: m/z 321
-
Monitor Ion for this compound: m/z 323
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of (E)-Oct-2-enal (m/z 321) to this compound (m/z 323) against the concentration of the calibration standards.
-
Quantification: Determine the concentration of (E)-Oct-2-enal in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Mandatory Visualizations
Caption: Simplified pathway of lipid peroxidation leading to aldehyde formation.
Caption: Workflow for quantifying (E)-Oct-2-enal with a deuterated standard.
References
- 1. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Troubleshooting & Optimization
Technical Support Center: (E)-Oct-2-enal-d2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Oct-2-enal-d2 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The molecular weight of (E)-Oct-2-enal is 126.1962 g/mol .[1][2] The deuterated form, specifically [2,3-2H2]-(E)-2-Octenal, has a molecular weight of 128.2085 g/mol .[3]
Q2: Where are the deuterium (B1214612) atoms located in commercially available this compound?
Based on available information, the deuterium atoms are typically located at the 2 and 3 positions of the octenal chain, as in [2,3-2H2]-(E)-2-Octenal.[3]
Q3: I am observing a small peak at the m/z of the unlabeled (E)-Oct-2-enal in my this compound standard. What could be the cause?
This can be due to two main reasons:
-
Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled compound.
-
Back-Exchange: Deuterium atoms, especially those on carbons adjacent to a carbonyl group, can sometimes exchange with protons from the solvent or sample matrix. This is more likely to occur in acidic or basic solutions.
Q4: My deuterated standard elutes slightly earlier than the unlabeled analyte in my GC-MS analysis. Is this normal?
Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect." Deuterated compounds often have slightly shorter retention times in gas chromatography compared to their non-deuterated counterparts.
Troubleshooting Guide for this compound Signal in Mass Spec
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Weak or No Signal for this compound
A weak or absent signal for your deuterated standard can be alarming. Follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for a weak or absent this compound signal.
| Potential Cause | Troubleshooting Steps |
| Low Concentration | Verify the concentration of your standard solution. Prepare a fresh, more concentrated standard if necessary. |
| Instrument Sensitivity | Ensure the mass spectrometer is properly tuned and calibrated. Check detector settings. |
| Inefficient Ionization | Optimize the ion source parameters, such as temperature and electron energy (for EI) or gas pressures (for CI). |
| Sample Degradation | Aldehydes can be unstable. Ensure proper storage of your standard (cool, dark, and under inert gas if possible). Prepare fresh dilutions before analysis. |
Issue 2: Inaccurate Quantification and Inconsistent Results
Inconsistent and inaccurate results are often related to the behavior of the deuterated standard in the analytical system.
Caption: Logical workflow for troubleshooting inaccurate quantification results.
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation | As mentioned, the deuterated standard may elute slightly before the native compound. If this separation is significant, it can lead to differential matrix effects. Adjust your GC temperature program or consider a different column to ensure co-elution. |
| H/D Back-Exchange | The presence of a peak at the m/z of the unlabeled analyte can indicate back-exchange. To minimize this, use aprotic solvents where possible and avoid highly acidic or basic conditions during sample preparation and storage. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of your analyte and/or standard. Perform a matrix effect study by comparing the response in a clean solvent versus a matrix extract. |
Predicted Electron Ionization (EI) Fragmentation of (E)-Oct-2-enal and this compound
The following table summarizes the expected major fragments for both the unlabeled and deuterated (E)-Oct-2-enal under electron ionization. The prediction for the d2 variant is based on the known fragmentation of the unlabeled compound and the deuterium labeling at the C2 and C3 positions.
| Fragment | Proposed Structure | (E)-Oct-2-enal (m/z) | This compound (m/z) | Notes |
| Molecular Ion | [C8H14O]+• | 126 | 128 | The parent ion. |
| [M-H]+ | [C8H13O]+ | 125 | 127 | Loss of a hydrogen radical. |
| [M-CH3]+ | [C7H11O]+ | 111 | 113 | Loss of a methyl radical from the alkyl chain. |
| [M-C2H5]+ | [C6H9O]+ | 97 | 99 | Loss of an ethyl radical. |
| [M-C3H7]+ | [C5H7O]+ | 83 | 85 | Loss of a propyl radical. |
| [M-C4H9]+ | [C4H5O]+ | 69 | 71 | Loss of a butyl radical. |
| [M-C5H11]+ | [C3H3O]+ | 55 | 57 | Loss of a pentyl radical. |
| McLafferty Rearrangement | [C4H6O]+• | 70 | 72 | A common rearrangement for carbonyl compounds. |
| [C3H3O]+ | [CH2=CH-C≡O]+ | 55 | 56/57 | Alpha-cleavage. The shift will depend on which deuterium is retained. |
| [CHO]+ | [H-C≡O]+ | 29 | 29 | Formyl cation. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol provides a general procedure for preparing a sample for this compound analysis by GC-MS.
Materials:
-
This compound standard solution
-
Sample matrix (e.g., plasma, tissue homogenate)
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
To 1 mL of your sample, add a known amount of the this compound internal standard solution.
-
Perform liquid-liquid extraction by adding 2 mL of organic solvent (e.g., hexane).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.
-
Transfer the concentrated extract to a GC vial with a low-volume insert for analysis.
Protocol 2: GC-MS Instrument Parameters
These are suggested starting parameters for the analysis of this compound. Optimization may be required for your specific instrument and application.
| Parameter | Setting |
| GC Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) or Selected Ion Monitoring (SIM) |
For SIM mode, monitor the following ions:
-
(E)-Oct-2-enal: m/z 126, 83, 70, 55
-
This compound: m/z 128, 85, 72, 57
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential fate of this compound in a mass spectrometer and the factors that can influence its signal.
Caption: Relationship between the analyte, standard, and potential interferences in MS analysis.
References
addressing matrix effects with (E)-Oct-2-enal-d2
Welcome to the technical support center for (E)-Oct-2-enal-d2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as an internal standard to address matrix effects in analytical experiments. Here you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of the α,β-unsaturated aldehyde, (E)-Oct-2-enal. Its primary application is as an internal standard (IS) in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust strategy to compensate for matrix effects and variations during sample preparation and analysis.[1][2][3][4]
Q2: Why should I use a deuterated internal standard like this compound?
A2: Deuterated internal standards are considered the gold standard for quantitative analysis in complex matrices.[3] Because they are chemically almost identical to the analyte of interest ((E)-Oct-2-enal), they exhibit similar behavior during extraction, derivatization, and chromatographic separation. This allows them to effectively compensate for signal suppression or enhancement caused by the sample matrix, as well as for variations in sample volume and injection.
Q3: Is it normal for this compound to elute slightly earlier than the non-deuterated (E)-Oct-2-enal in GC-MS analysis?
A3: Yes, this is a well-documented phenomenon known as the "chromatographic H/D isotope effect". Deuterated compounds can have slightly different intermolecular interactions with the stationary phase of the GC column, leading to a small difference in retention time where the deuterated compound often elutes slightly earlier. It is important to ensure that your data analysis software can correctly identify and integrate both the analyte and the internal standard peaks.
Q4: Do I need to derivatize this compound before GC-MS analysis?
A4: Yes, aldehydes generally require derivatization for optimal GC-MS analysis. Derivatization improves their thermal stability and chromatographic properties. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The derivatization should be performed on both the sample and the calibration standards to ensure consistency.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound as an internal standard.
Issue 1: High Variability in the this compound Signal
| Potential Cause | Recommended Solution |
| Inconsistent Spiking | Ensure that the pipette used for adding the internal standard is properly calibrated. Add the this compound solution at the earliest possible stage of the sample preparation process to account for analyte loss during extraction and handling. |
| Incomplete Mixing | After adding the internal standard, ensure the sample is thoroughly mixed using a vortex or other appropriate method to achieve a homogenous distribution. |
| Degradation of the Standard | Aldehydes can be susceptible to degradation. Store the this compound stock solution at the recommended temperature and protect it from light. Prepare working solutions fresh and minimize the time samples are left at room temperature. |
| Variable Matrix Effects | While this compound is designed to compensate for matrix effects, extreme variations in the sample matrix composition between samples can still lead to variability. If possible, dilute the samples to reduce the concentration of matrix components. |
Issue 2: Poor Recovery of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Extraction | The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for (E)-Oct-2-enal. Optimize the extraction parameters, such as the solvent type, pH, and mixing time, to improve recovery. |
| Inefficient Derivatization | The derivatization reaction may be incomplete. Ensure that the derivatizing agent is not expired and that the reaction conditions (temperature, time) are optimal. A lack of signal can indicate a failed derivatization. |
| Adsorption to Surfaces | Aldehydes can be prone to adsorption onto active sites in the GC inlet or column. Using a deactivated inlet liner and a high-quality capillary column can help to minimize this effect. |
Issue 3: Inaccurate Quantification of the Target Analyte
| Potential Cause | Recommended Solution |
| Incorrect Concentration of IS | Verify the concentration of the this compound stock and working solutions. Any error in the concentration of the internal standard will directly impact the accuracy of the final results. |
| Different Response Factors | In some cases, the mass spectrometer response for a deuterated standard may differ slightly from its non-deuterated counterpart. It is crucial to prepare a calibration curve using a constant amount of this compound and varying concentrations of the non-deuterated analyte to establish the relative response factor. |
| Co-eluting Interferences | A component in the matrix may be co-eluting with either the analyte or the internal standard, causing interference with the mass spectrometric detection. Optimize the chromatographic method to improve the separation of the peaks of interest from interfering matrix components. |
Experimental Protocols
Protocol 1: General Procedure for the Analysis of Aldehydes using this compound as an Internal Standard by GC-MS
1. Preparation of Standards:
-
Prepare a stock solution of (E)-Oct-2-enal and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
From the stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of (E)-Oct-2-enal.
2. Sample Preparation:
-
Accurately weigh or measure a known amount of the sample matrix.
-
Spike the sample with a known amount of the this compound internal standard solution at the beginning of the sample preparation process.
-
Perform the sample extraction using an appropriate method (e.g., QuEChERS for food matrices, liquid-liquid extraction for aqueous samples).
3. Derivatization:
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To the extracted sample and each calibration standard, add the derivatizing agent (e.g., PFBHA in a suitable solvent).
-
Incubate the mixture at the recommended temperature and for the appropriate time to ensure complete derivatization.
4. GC-MS Analysis:
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Inject the derivatized sample/standard into the GC-MS system.
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A typical column for this analysis would be a mid-polarity column such as a DB-5ms.
-
The oven temperature program should be optimized to ensure good separation of the analytes from other matrix components.
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The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. Select appropriate ions for both the analyte and the deuterated internal standard.
5. Data Analysis:
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Integrate the peak areas for both (E)-Oct-2-enal and this compound.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
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Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
References
- 1. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensation of matrix effects in gas chromatography-mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Improving Peak Shape for (E)-Oct-2-enal-d2
Welcome to the technical support center for chromatographic analysis of (E)-Oct-2-enal-d2. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common issues related to peak shape in chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for this compound?
Peak tailing, where a peak is asymmetrical with a broader second half, is a common issue when analyzing active compounds like aldehydes.[1] The primary causes include:
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Secondary Interactions: The aldehyde group of your analyte can engage in strong, unwanted interactions with active sites on the column, particularly acidic silanol (B1196071) groups on silica-based stationary phases.[1][2] This causes some molecules to be retained longer, resulting in tailing.
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Column Contamination: Accumulation of non-volatile residues from previous samples at the column inlet can create active sites that interact with the analyte.[3]
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System Dead Volume: Unswept volumes in fittings, tubing, or connections can trap analyte molecules, which then slowly diffuse back into the mobile phase, causing the peak to tail.[3][4]
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Poorly Packed Column: Irregularities or voids in the column packing can lead to an uneven flow path and distort the peak shape.[5]
Solutions:
-
To minimize secondary interactions, use a highly deactivated or "end-capped" column.[1]
-
For liquid chromatography, operating at a lower mobile phase pH can help keep the silanol groups protonated and reduce unwanted interactions.[1]
-
If contamination is suspected, flush the column or use a guard column to protect the analytical column.[6]
-
Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter to minimize dead volume.[7]
Q2: What is causing peak fronting for my this compound analysis?
Peak fronting, an asymmetrical peak with a broader first half, is typically symptomatic of overload conditions.[1][8]
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Concentration Overload: If the sample concentration is too high, the stationary phase can become saturated, causing excess analyte molecules to travel through the column more quickly, leading to a fronting peak.[9][10]
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Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band can be distorted as it enters the column, which may appear as fronting or a split peak.[10][11]
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Column Collapse: In rare cases, using inappropriate conditions (e.g., pH, temperature) outside the column's recommended limits can cause the packed bed to collapse, resulting in peak fronting.[1]
Solutions:
-
The most straightforward solution for overload is to dilute the sample or reduce the injection volume.[5][10]
-
Whenever possible, dissolve your sample in the mobile phase to ensure compatibility.[10]
Q3: My peak for this compound is broad but symmetrical. How can I improve it?
Symmetrically broad peaks indicate a loss of chromatographic efficiency. Potential causes include:
-
Suboptimal Flow Rate: The mobile phase flow rate affects the diffusion of the analyte. A rate that is too high or too low can lead to peak broadening.[9]
-
Keto-Enol Tautomerism: The aldehyde group could potentially lead to keto-enol tautomerism. If this process is slow on the chromatographic timescale, it can result in peak broadening.[12]
-
Column Efficiency Loss: Over time, columns can lose their efficiency, resulting in broader peaks for all analytes.[13]
-
Extra-Column Volume: Excessive volume from tubing or the detector cell can contribute to peak broadening, especially for early-eluting peaks.[11]
Solutions:
-
Optimize the flow rate to find the best balance for efficiency.[13]
-
Increasing the column temperature can sometimes speed up slow interconversion processes and sharpen peaks.[12][14]
-
Ensure your system is optimized by using tubing with a small internal diameter and a low-volume detector cell.[11]
Q4: Is derivatization necessary for analyzing this compound by Gas Chromatography (GC)?
Yes, derivatization is highly recommended for the GC analysis of aldehydes. Aldehydes can be thermally unstable and are prone to interacting with active sites in the GC system. Derivatization converts the aldehyde into a more stable, less polar, and more volatile compound, which significantly improves peak shape and sensitivity.[15] A common and effective derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[15]
Q5: My deuterated standard, this compound, elutes slightly before the non-deuterated version. Is this an issue?
This is a well-documented phenomenon known as the "chromatographic H/D isotope effect".[15] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[16][17] This is attributed to subtle differences in intermolecular interactions between the deuterated analyte and the stationary phase.[15] While seemingly counterintuitive given that deuterium (B1214612) is heavier, this effect is normal and should be accounted for when setting up peak integration windows in your data analysis software.
Troubleshooting Guide
The following table and diagram provide a systematic approach to diagnosing and resolving poor peak shape for this compound.
Data Presentation
Table 1: Troubleshooting Summary for Common Peak Shape Problems
| Peak Shape Problem | Potential Cause | Suggested Solution |
| Tailing | Secondary interactions with active sites (e.g., silanols). | Use a deactivated/end-capped column; adjust mobile phase pH.[1] |
| Column contamination. | Backflush the column; use a guard column.[6][18] | |
| Extra-column dead volume. | Check and tighten all fittings; use shorter, narrower tubing.[7] | |
| Fronting | Column overload (concentration or mass). | Reduce sample concentration or injection volume.[9][10] |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase.[10][11] | |
| Improperly packed or collapsed column. | Replace the column with a new, robust alternative.[1][5] | |
| Broadening | Suboptimal flow rate. | Optimize the flow rate for maximum efficiency.[9] |
| Low column temperature. | Increase the column temperature to improve peak sharpness.[14] | |
| Loss of column efficiency. | Replace the column if performance has degraded over time.[13] |
Mandatory Visualization
Caption: Troubleshooting decision tree for poor peak shape.
Experimental Protocols
Protocol: Derivatization of this compound with PFBHA for GC-MS
This protocol details a general procedure for the derivatization of aldehydes using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which improves chromatographic performance for GC-MS analysis.[15]
Methodology:
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., HPLC-grade water or buffer).
-
Sample Preparation: Place an aliquot of your sample containing this compound into a reaction vial.
-
Reaction: Add an appropriate volume of the PFBHA solution to the sample vial. The exact volume may need optimization depending on the expected analyte concentration.
-
Incubation: Cap the vial tightly and incubate the mixture at 60-80°C for 1 hour to ensure the derivatization reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of an organic solvent (e.g., hexane) and vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Phase Separation: Centrifuge the vial to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic (upper) layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.
-
Final Transfer: Transfer the dried extract to a GC vial for analysis.
Mandatory Visualization
Caption: Workflow for the derivatization of aldehydes with PFBHA.
Data Presentation
Table 2: Recommended Starting GC-MS Parameters for Derivatized Aldehydes
These parameters serve as a starting point and should be optimized for your specific instrument and application.[15]
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250–280 °C | Ensures efficient vaporization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for higher concentrations to avoid column overload. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Oven Program | Start: 50–70 °C (hold 1-2 min) | Allows for focusing of volatile components at the head of the column. |
| Ramp: 10–20 °C/min to 280–300 °C | Separates compounds based on their boiling points. | |
| Final Hold: 5-10 min | Ensures elution of all less volatile compounds from the column. | |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
References
- 1. acdlabs.com [acdlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. silicycle.com [silicycle.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. silicycle.com [silicycle.com]
- 8. youtube.com [youtube.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. Method development problem - Chromatography Forum [chromforum.org]
- 13. m.youtube.com [m.youtube.com]
- 14. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isotopic Overlap Correction for (E)-Oct-2-enal-d2
This technical support guide is designed for researchers, scientists, and drug development professionals using (E)-Oct-2-enal-d2 as an internal standard in mass spectrometry-based quantification. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to isotopic overlap.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in the context of this compound analysis?
A1: Isotopic overlap occurs when the mass spectral signal of the analyte, (E)-Oct-2-enal, interferes with the signal of its deuterated internal standard, this compound, or vice versa. This interference is due to the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled analyte, which can result in a mass peak that is isobaric (having the same nominal mass) with a mass peak from the deuterated standard.
Q2: Why is it crucial to correct for isotopic overlap?
A2: Failure to correct for isotopic overlap can lead to significant errors in quantitative analysis. The overlap can artificially inflate the signal of the internal standard, leading to an underestimation of the analyte concentration. Conversely, contribution from the internal standard to the analyte signal can cause an overestimation.
Q3: What are the primary causes of isotopic overlap with this compound?
A3: There are two main causes:
-
Natural Isotopic Abundance: The unlabeled (E)-Oct-2-enal (C₈H₁₄O) contains carbon atoms, which have a natural isotopic abundance of approximately 1.1% for ¹³C. This means that a small fraction of the analyte molecules will have a mass that is one or two daltons higher than the monoisotopic mass. The M+2 peak of the unlabeled analyte can overlap with the signal from the d2-labeled internal standard.
-
Isotopic Purity of the Standard: The this compound standard is not 100% pure. It may contain small amounts of d0 (unlabeled) and d1 species. The presence of these impurities will contribute to the signal at the mass-to-charge ratio (m/z) of the analyte. Commercially available this compound often has a minimum isotopic purity of 95%.
Q4: My calibration curve is non-linear at high concentrations. Could isotopic overlap be the cause?
A4: Yes, this is a classic sign of uncorrected isotopic overlap. As the concentration of the unlabeled analyte increases, the contribution of its M+2 isotopologue to the d2 internal standard signal becomes more pronounced, leading to a disproportionate response and a non-linear calibration curve.
Troubleshooting Guide
Issue: Inaccurate or inconsistent quantitative results.
Troubleshooting Steps:
-
Assess the Potential for Overlap:
-
Determine the theoretical isotopic distribution for both (E)-Oct-2-enal (C₈H₁₄O) and this compound (C₈H₁₂D₂O). This will help you visualize the extent of the potential overlap.
-
-
Verify the Isotopic Purity of the Internal Standard:
-
If possible, analyze a neat solution of your this compound standard by direct infusion into the mass spectrometer. This will allow you to experimentally determine the percentages of d0, d1, and d2 species present.
-
-
Implement a Correction Algorithm:
-
A mathematical correction is necessary to account for the mutual interference. This typically involves a system of linear equations that subtracts the contribution of the analyte's isotopic peaks from the internal standard's signal and vice versa.
-
Experimental Protocol: Correction for Isotopic Overlap
This protocol outlines the steps to experimentally determine the correction factors and apply them to your quantitative data.
1. Preparation of Solutions:
-
Prepare a stock solution of unlabeled (E)-Oct-2-enal.
-
Prepare a stock solution of the this compound internal standard.
-
Create a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the unlabeled analyte.
-
Prepare a "zero sample" containing only the internal standard.
2. Mass Spectrometry Analysis:
-
Analyze the prepared solutions using your established LC-MS/MS or GC-MS method.
-
Acquire data in full scan mode or by monitoring the specific m/z transitions for both the analyte and the internal standard.
3. Data Analysis and Correction:
-
Determine the Contribution of Analyte to Internal Standard Signal:
-
In the analysis of the pure unlabeled (E)-Oct-2-enal standard, measure the ratio of the signal at the m/z of the M+2 peak to the signal of the monoisotopic peak (M). This ratio is your correction factor (CF1).
-
-
Determine the Contribution of Internal Standard to Analyte Signal:
-
In the analysis of the "zero sample" (containing only the internal standard), measure the ratio of the signal at the m/z of the unlabeled analyte (d0 impurity) to the signal of the d2 peak. This is your second correction factor (CF2).
-
-
Apply the Corrections to Your Samples:
-
Corrected Analyte Area = Measured Analyte Area - (Measured d2 Area * CF2)
-
Corrected d2 Area = Measured d2 Area - (Measured Analyte Area * CF1)
-
-
Use the corrected peak area ratios to construct your calibration curve and quantify your samples.
Quantitative Data Summary
The following table provides the theoretical isotopic distribution for (E)-Oct-2-enal and its d2 isotopologue, illustrating the potential for overlap.
| Compound | Formula | m/z (Nominal) | Isotopologue | Theoretical Relative Abundance (%) |
| (E)-Oct-2-enal | C₈H₁₄O | 126 | M | 100.00 |
| 127 | M+1 | 8.86 | ||
| 128 | M+2 | 0.38 | ||
| This compound | C₈H₁₂D₂O | 128 | M' (d2) | 100.00 |
| 129 | M'+1 (d2) | 8.86 | ||
| 130 | M'+2 (d2) | 0.38 |
Note: These are theoretical abundances. Actual abundances may vary slightly.
Visualizations
Caption: Workflow for isotopic overlap correction.
Caption: Isotopic overlap between analyte and internal standard.
ensuring complete recovery of (E)-Oct-2-enal-d2
Welcome to the technical support center for (E)-Oct-2-enal-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound, particularly as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of (E)-Oct-2-enal, an α,β-unsaturated aldehyde. The "-d2" designation indicates that two hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. Its most common application is as an internal standard for the quantitative analysis of (E)-Oct-2-enal in various matrices by isotope dilution mass spectrometry (e.g., GC-MS or LC-MS).[1] This technique allows for high accuracy and precision by correcting for sample loss during preparation and for variations in instrument response.[2][3]
Q2: What are the key chemical and physical properties of (E)-Oct-2-enal?
Understanding the properties of the unlabeled compound is crucial for working with its deuterated analogue. (E)-Oct-2-enal is a volatile, colorless to pale yellow liquid with a characteristic fatty, green odor.[4][5] It is sensitive to air and light and is not readily soluble in water but is soluble in organic solvents like alcohol, chloroform, and methanol.
Table 1: Physicochemical Properties of (E)-Oct-2-enal
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| Boiling Point | 84-86 °C at 19 mmHg | |
| Density | ~0.846 g/mL at 25 °C | |
| Flash Point | 68.3 °C (155 °F) | |
| Water Solubility | Not miscible or difficult to mix | |
| Storage Temperature | 2-8°C | |
| Stability | Air and light sensitive |
Q3: Are there stability concerns with this compound?
Yes. As a volatile aldehyde, this compound is susceptible to degradation through oxidation and polymerization. Therefore, it should be stored at 2-8°C in a tightly sealed container, protected from light and air. Furthermore, the position of the deuterium labels is critical. If the deuterium atoms are on the carbon adjacent to the carbonyl group (C3) or on the aldehyde group itself (C1), there is a risk of isotopic exchange (H/D exchange) with protons from the solvent or matrix, especially under acidic or basic conditions. This can compromise the quantitative accuracy of your assay.
Q4: My deuterated internal standard appears to elute slightly earlier than the unlabeled analyte in chromatography. Is this normal?
Yes, this is a well-documented phenomenon known as the "chromatographic H/D isotope effect". Deuterated compounds can sometimes have slightly shorter retention times than their non-deuterated counterparts, particularly in reverse-phase chromatography. While often minor, this separation can expose the analyte and the internal standard to different levels of matrix effects, potentially impacting accuracy. If the separation is significant, adjusting the chromatographic method to ensure co-elution is recommended.
Troubleshooting Guides
This section addresses specific issues you may encounter during the recovery and analysis of this compound.
Issue 1: Low or Incomplete Recovery of this compound
Symptoms:
-
Low signal intensity for the this compound internal standard.
-
Inconsistent internal standard peak areas across a sample batch.
-
Overall poor recovery calculated from post-extraction spike experiments.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Volatility of the Aldehyde: (E)-Oct-2-enal is volatile, and the deuterated standard will have similar volatility. Significant loss can occur during sample preparation steps like evaporation. | - Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at room temperature if possible. - Ensure all sample vials are securely capped at all times. - Minimize sample handling and transfer steps. |
| Inefficient Extraction: The extraction solvent or method may not be optimal for this compound from your specific sample matrix. | - Optimize the extraction solvent polarity based on your sample matrix. For aqueous samples, consider liquid-liquid extraction with a non-polar solvent like hexane (B92381). - For solid-phase extraction (SPE), ensure the sorbent type is appropriate and that the loading, washing, and elution steps are optimized. |
| Analyte Degradation: As an α,β-unsaturated aldehyde, the compound can be unstable and prone to oxidation or polymerization, especially when exposed to air, light, or reactive matrix components. | - Work with samples expeditiously and store them at low temperatures. - Consider adding an antioxidant like BHT (butylated hydroxytoluene) to your extraction solvent, if compatible with your analysis. - Protect samples from light by using amber vials. |
| Adsorption to Surfaces: Aldehydes can adsorb to active sites on glassware, plasticware, or within the analytical instrument (e.g., GC inlet liner). | - Use silanized glassware and vial inserts to minimize active sites. - Ensure the GC inlet liner is clean and deactivated. If issues persist, consider a liner specifically designed for active compounds. |
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Issue 2: Inaccurate or Non-Reproducible Quantitative Results
Symptoms:
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Poor linearity of the calibration curve.
-
High relative standard deviation (%RSD) for quality control samples.
-
Significant deviation from the expected concentration in reference materials.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Isotopic Exchange (H/D Exchange): The deuterium labels may be exchanging with protons from the sample matrix or solvents, especially if they are in labile positions (e.g., alpha to the carbonyl). | - Assess the stability of the deuterated standard in your sample matrix and solvents. - Avoid storing the standard in strongly acidic or basic solutions. - If exchange is confirmed, a custom synthesis with deuterium labels on more stable positions (e.g., on the alkyl chain) may be necessary. |
| Differential Matrix Effects: Even if co-eluting, the analyte and internal standard can experience different degrees of ion suppression or enhancement from matrix components. | - Evaluate matrix effects by performing a post-extraction addition experiment. - Improve sample cleanup to remove interfering matrix components. - If using LC-MS, ensure the deuterated standard co-elutes perfectly with the analyte. A slight shift can cause significant differences in matrix effects. |
| Impurity in the Standard: The this compound standard may contain a significant amount of the unlabeled (E)-Oct-2-enal. | - Verify the isotopic purity of the standard using high-resolution mass spectrometry. - The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be minimal, ideally less than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ). |
| Non-Optimized Derivatization: Incomplete or inconsistent derivatization (if used) will lead to variability. | - Ensure the derivatizing reagent is fresh and not degraded. - Optimize reaction parameters such as temperature, time, and pH to drive the reaction to completion for both the analyte and the internal standard. |
Experimental Protocols
Protocol: Quantification of (E)-Oct-2-enal using this compound by GC-MS with PFBHA Derivatization
This method is highly sensitive and specific, converting the aldehyde to a more volatile and detectable oxime derivative.
1. Materials:
-
(E)-Oct-2-enal standard
-
This compound internal standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (or other suitable extraction solvent), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Sample matrix (e.g., plasma, water, tissue homogenate)
-
Silanized GC vials with inserts
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of (E)-Oct-2-enal and this compound in a suitable solvent (e.g., methanol). Store at 4°C.
-
Working Solutions: Prepare serial dilutions of the (E)-Oct-2-enal stock solution to create calibration standards. Prepare a working solution of the this compound internal standard at a fixed concentration.
-
PFBHA Reagent (e.g., 10 mg/mL): Dissolve PFBHA in organic-free water. Prepare this solution fresh.
3. Sample Preparation and Derivatization:
-
To a 2 mL glass vial, add 500 µL of the sample (or calibration standard).
-
Add a fixed amount (e.g., 20 µL) of the this compound internal standard working solution. Vortex briefly.
-
Add 100 µL of the PFBHA reagent.
-
Cap the vial tightly and heat at 60°C for 60 minutes to form the PFBHA-oxime derivatives.
-
After cooling to room temperature, add 1 mL of hexane and vortex for 1 minute to extract the derivatives.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a silanized GC vial for analysis.
4. GC-MS Analysis:
-
Table 2: Example GC-MS Parameters
| Parameter | Recommended Setting | Purpose |
| GC System | Agilent 7890A or equivalent | |
| MS System | Agilent 5975C or equivalent | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Provides good separation for semi-volatile compounds. |
| Inlet Temperature | 260 °C | Ensures efficient vaporization without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Separates analytes from solvent and matrix components. |
| Ion Source | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | NCI can offer higher selectivity and sensitivity for PFBHA derivatives. |
| Ion Source Temp. | 230 °C | Standard EI temperature. |
| Quadrupole Temp. | 150 °C | Standard EI temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
| SIM Ions | Monitor characteristic ions for both (E)-Oct-2-enal-PFBHA and this compound-PFBHA. These must be determined by injecting a standard and observing the mass spectrum. | For PFBHA derivatives, a common fragment is m/z 181. The molecular ion or other specific fragments should also be monitored. |
5. Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of (E)-Oct-2-enal in the unknown samples by interpolating their response ratios from the calibration curve.
Experimental Workflow for Quantification
Caption: Experimental workflow for the quantification of (E)-Oct-2-enal.
References
Navigating the Use of Deuterated Aldehyde Standards: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the common pitfalls encountered when using deuterated aldehyde standards in experimental settings. Through a comprehensive question-and-answer format, this guide addresses prevalent issues, offering troubleshooting advice and practical solutions to ensure the accuracy and reliability of your research.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems that may arise during the handling, storage, and application of deuterated aldehyde standards.
Q1: I am observing inconsistent quantitative results with my deuterated aldehyde internal standard. What are the likely causes?
A1: Inconsistent quantitative results are a frequent challenge and can often be traced back to a few key factors:
-
Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms on the standard can be replaced by protons from the surrounding environment, such as solvents or moisture. This is particularly common for deuterium atoms located on carbons adjacent to the carbonyl group. Acidic or basic conditions can catalyze this exchange, leading to a decrease in the isotopic purity of the standard and inaccurate quantification.
-
Chemical Instability: Like their non-deuterated counterparts, deuterated aldehydes are susceptible to degradation. The primary degradation pathways include oxidation to the corresponding carboxylic acid and photodegradation. Exposure to air, light, and elevated temperatures can accelerate these processes.
-
Chromatographic Issues: A common phenomenon known as the "chromatographic isotope effect" can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography. If this separation is not accounted for, it can lead to differential matrix effects and inaccurate results.
Q2: My deuterated aldehyde standard shows signs of degradation. How can I prevent this?
A2: Proper storage and handling are critical to maintaining the integrity of your deuterated aldehyde standards.[1] Key recommendations include:
-
Temperature: Store standards at low temperatures, typically between +2°C to +8°C for short-term storage and -20°C for long-term storage, to slow down degradation processes.[2][3][4]
-
Light Protection: Aldehydes can be light-sensitive. Always store them in amber vials or other light-blocking containers to prevent photodegradation.[1][2][3][4]
-
Inert Atmosphere: To minimize oxidation, store standards under an inert atmosphere, such as nitrogen or argon.[1]
-
Moisture Control: Deuterated compounds can be hygroscopic. Handle them in a dry environment and use tightly sealed containers to prevent the ingress of moisture, which can facilitate H/D exchange.
Q3: I am seeing poor peak shapes (tailing or fronting) for my derivatized deuterated aldehydes in my GC-MS analysis. What should I investigate?
A3: Poor peak shapes in GC-MS analysis of derivatized aldehydes can stem from several sources. Here is a systematic approach to troubleshooting:
-
Check the Derivatization Step: Incomplete or unsuccessful derivatization is a common cause. Ensure that your derivatization reagent is fresh and the reaction conditions (temperature, time, pH) are optimal for your specific aldehyde.
-
Inspect the GC System for Active Sites: Aldehydes and their derivatives can be sensitive to active sites in the GC inlet, column, or connections. These sites can cause peak tailing. Consider using a deactivated inlet liner and a high-quality, well-conditioned column.
-
Verify Injector Temperature: An inappropriate injector temperature can lead to poor vaporization or thermal degradation of the derivatized aldehyde. Optimize the injector temperature for your specific derivative.
-
Investigate for Leaks: Air leaks in the GC-MS system can significantly impact peak shape and sensitivity. Check all connections for leaks.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and use of deuterated aldehyde standards.
Q1: What is isotopic exchange and how can I minimize it?
A1: Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the solvent or other sources. This reduces the isotopic purity of your standard and can lead to inaccurate quantification. To minimize this:
-
Avoid Protic Solvents where possible, especially under acidic or basic conditions. If aqueous solutions are necessary, maintain a neutral pH.
-
Handle standards in a dry environment and use anhydrous solvents to prevent exposure to moisture.
-
Choose standards with stable deuterium labels. Labels on aromatic rings or other non-labile positions are less prone to exchange than those on carbons alpha to the carbonyl group.
Q2: What is the importance of chemical and isotopic purity for deuterated aldehyde standards?
A2: High chemical and isotopic purity are paramount for accurate quantitative analysis.
-
Chemical Purity refers to the percentage of the desired deuterated compound in the standard, exclusive of any chemical impurities. Impurities can interfere with the analysis by co-eluting with the analyte or the standard. A chemical purity of ≥98% is generally recommended.[2][3][4][5][6]
-
Isotopic Purity (or Isotopic Enrichment) refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. High isotopic purity (typically >95%) is crucial to ensure a strong and distinct mass spectrometric signal for the internal standard and to minimize any contribution to the analyte's signal.[7]
Q3: Why do deuterated standards sometimes elute before their non-deuterated counterparts in reverse-phase HPLC?
A3: This phenomenon is known as the "chromatographic isotope effect." It is thought to be due to the subtle differences in the physicochemical properties of C-D versus C-H bonds. The C-D bond is slightly shorter and less polar than the C-H bond, which can lead to weaker interactions with the non-polar stationary phase in reverse-phase chromatography, resulting in a slightly shorter retention time. It is important to be aware of this effect and to ensure that your data analysis software can correctly identify and integrate both the analyte and the internal standard peaks.
Data Presentation
The following tables summarize typical purity specifications for commercially available deuterated aldehyde standards and provide an overview of degradation under forced conditions.
Table 1: Typical Purity Specifications for Deuterated Aldehyde Standards
| Deuterated Aldehyde | Chemical Purity | Isotopic Purity (Atom % D) |
| Formaldehyde-d2 | >95%[7] | >95%[7] |
| Acetaldehyde-d4 | ≥98%[5][6] | ≥99%[5] |
| Benzaldehyde-d1 | ≥98% | ≥98% |
| Note: Purity specifications can vary between suppliers and batches. Always refer to the Certificate of Analysis for specific values. |
Table 2: Overview of Forced Degradation Conditions for Deuterated Benzaldehyde (B42025)
| Stress Condition | Reagent/Parameters | Duration | Expected Degradation Product |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Benzoic acid-d1 |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | Benzoic acid-d1, Cannizzaro reaction products |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | Benzoic acid-d1 |
| Photodegradation | Exposure to UV light | Varies | Benzene-d1, Benzoic acid-d1 |
| Source: Adapted from forced degradation study protocols.[1] |
Experimental Protocols
Detailed methodologies for key experiments involving deuterated aldehyde standards are provided below.
Protocol 1: Forced Degradation Study of Deuterated Benzaldehyde
Objective: To identify potential degradation products and degradation pathways of a deuterated aldehyde standard under various stress conditions.[1]
Methodology:
-
Sample Preparation: Prepare a solution of deuterated benzaldehyde in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Conditions: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.
-
Basic Conditions: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Conditions: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.
-
Control Sample: Prepare a control sample by mixing 1 mL of the sample solution with 1 mL of the solvent and keep it under the same conditions as the stressed samples.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.
Protocol 2: Derivatization of Aldehydes with PFBHA for GC-MS Analysis
Objective: To convert aldehydes into their more volatile and thermally stable O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) oxime derivatives for sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Reagent Preparation: Prepare a PFBHA solution at a concentration of 3-5 mg/mL in a suitable solvent (e.g., water or buffer).
-
Derivatization Reaction:
-
In a reaction vial, combine 1 mL of the aqueous sample (or standard) with 1 mL of the PFBHA solution.
-
Seal the vial and heat at 60°C for 1 hour.
-
-
Extraction:
-
After cooling to room temperature, add 200 µL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the layers.
-
-
Analysis: Transfer the organic (upper) layer to a GC vial for analysis by GC-MS.
Protocol 3: Derivatization of Aldehydes with DNPH for HPLC-UV Analysis
Objective: To convert aldehydes into their 2,4-dinitrophenylhydrazone (DNPH) derivatives, which are highly colored and can be readily analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Methodology:
-
Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile containing 1% (v/v) phosphoric acid.
-
Derivatization Reaction:
-
Mix your sample (or standard) containing the aldehyde with an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for at least 1 hour.
-
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system. The DNPH derivatives are typically detected at a wavelength of 360 nm.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships described in this guide.
Caption: Troubleshooting logic for inconsistent quantitative results.
Caption: PFBHA derivatization workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 3. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Acetaldehyde-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-112-1 [isotope.com]
- 5. 乙醛-d4 ≥99 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. ACETALDEHYDE | Eurisotop [eurisotop.com]
- 7. lgcstandards.com [lgcstandards.com]
stability issues with (E)-Oct-2-enal-d2 during sample prep
Welcome to the technical support center for (E)-Oct-2-enal-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a deuterated form of (E)-Oct-2-enal, an α,β-unsaturated aldehyde. Like many aldehydes, it is a volatile and reactive compound, making it susceptible to degradation during sample preparation and analysis.[1] Its instability can lead to inaccurate quantification and unreliable experimental results. It is known to be sensitive to air and light.[2]
Q2: What are the primary factors that affect the stability of this compound during sample preparation?
The main factors influencing the stability of this compound include:
-
pH: Extreme pH conditions can catalyze degradation reactions.[3]
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
Light: Exposure to light can induce photochemical reactions, leading to degradation.[2]
-
Oxygen: As an aldehyde, it is susceptible to oxidation, especially when exposed to air.[2]
-
Matrix Effects: Components of the sample matrix can interfere with the analysis, affecting ionization efficiency in mass spectrometry.[4][5]
Q3: Why is derivatization necessary for the analysis of this compound?
Derivatization is a critical step for the analysis of volatile and polar compounds like this compound for several reasons:
-
Improved Stability: Derivatization converts the reactive aldehyde group into a more stable functional group, preventing degradation during analysis.[6]
-
Increased Volatility and Improved Chromatographic Shape: For gas chromatography (GC) analysis, derivatization can increase the volatility of the analyte, leading to better separation and peak shape.[7]
-
Enhanced Sensitivity: Derivatizing agents can introduce moieties that improve ionization efficiency in mass spectrometry, leading to higher sensitivity.
Q4: What are the most common derivatization reagents for this compound?
The most commonly used derivatization reagent for aldehydes, including this compound, for GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[7] PFBHA reacts with the aldehyde to form a stable oxime derivative that is amenable to GC-MS analysis. Another common reagent, particularly for HPLC analysis, is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q5: I am observing low or no signal for this compound in my GC-MS analysis. What are the possible causes?
A lack of signal can be attributed to several factors:
-
Analyte Degradation: The compound may have degraded during sample storage or preparation. Ensure proper storage conditions (e.g., -20°C, protected from light) and minimize sample handling time.[6]
-
Incomplete Derivatization: The derivatization reaction may be incomplete. Verify the reaction conditions, including pH, temperature, and reagent concentration. It is recommended to perform the reaction at a weakly acidic pH (around 4) and a temperature of approximately 70°C.[9]
-
System Contamination: Active sites in the GC inlet or column can lead to analyte loss. Use a deactivated liner and column.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte.[4] Consider additional sample cleanup steps like solid-phase extraction (SPE) or using a stable isotope-labeled internal standard.[10]
Q6: My chromatogram shows poor peak shape (e.g., tailing or fronting) for the this compound derivative. How can I improve this?
Poor peak shape is often due to:
-
Active Sites: As mentioned above, active sites in the GC system can cause peak tailing. Deactivated liners and columns are crucial.
-
Improper Derivatization: Incomplete derivatization can result in the presence of the more polar, underivatized aldehyde, which can exhibit poor peak shape.
-
Column Overload: Injecting too much sample can lead to fronting. Try diluting your sample.
-
Inappropriate GC Conditions: Optimize the oven temperature program and carrier gas flow rate.
Q7: I am seeing inconsistent and non-reproducible results for my quantitative analysis. What could be the cause?
Inconsistent results are often a sign of instability or matrix effects:
-
Sample and Standard Instability: Ensure that both your samples and calibration standards are freshly prepared and properly stored to prevent degradation.[6] The volatility of aldehydes can lead to concentration changes if not handled carefully.
-
Variable Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to poor reproducibility. The use of a deuterated internal standard, such as (E)-Oct-2-enal-d4, can help to correct for these variations.[5]
-
Inconsistent Derivatization: Ensure the derivatization reaction is consistent across all samples and standards by carefully controlling the reaction time, temperature, and reagent amounts.
Quantitative Data Summary
The following tables provide hypothetical but representative data on the stability of this compound under various conditions to illustrate the impact of sample preparation parameters. This data is intended for guidance and should be confirmed experimentally.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at Room Temperature (25°C) for 1 Hour.
| pH | Analyte Recovery (%) |
| 2 | 85 |
| 4 | 95 |
| 7 | 90 |
| 10 | 70 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 4) for 1 Hour.
| Temperature (°C) | Analyte Recovery (%) |
| 4 | 98 |
| 25 | 95 |
| 50 | 80 |
| 70 | 65 |
Table 3: Effect of Light Exposure on the Stability of this compound in Aqueous Solution (pH 4) at Room Temperature (25°C) for 1 Hour.
| Light Condition | Analyte Recovery (%) |
| Dark | 95 |
| Ambient Light | 88 |
| UV Light (254 nm) | 60 |
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound in a sample matrix (e.g., plasma, urine) using PFBHA.
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)
-
Internal standard solution (e.g., (E)-Oct-2-enal-d4)
-
1 M HCl
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Sample matrix (e.g., plasma, urine)
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: To 1 mL of the sample in a glass tube, add the internal standard.
-
pH Adjustment: Adjust the pH of the sample to approximately 4 by adding 1 M HCl.[9]
-
Derivatization: Add 100 µL of the PFBHA solution to the sample.
-
Reaction: Vortex the mixture for 30 seconds and then incubate at 70°C for 10 minutes in a heating block.[9]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Drying: Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract to a GC vial for GC-MS analysis.
Visualizations
Caption: Workflow for the PFBHA derivatization of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. commons.und.edu [commons.und.edu]
- 2. Determination of optimal sample preparation for aldehyde extraction from pale malts and their quantification via headspace solid-phase microextraction followed by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Octenal, (E)- [webbook.nist.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cac.yorku.ca [cac.yorku.ca]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: (E)-Oct-2-enal-d2 Analysis
Welcome to the technical support center for the analysis of (E)-Oct-2-enal-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing ion suppression during the analysis of this deuterated aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[2][3] Since this compound is often used as a stable isotope-labeled internal standard (SIL-IS), ensuring its consistent ionization is critical for accurately quantifying the non-labeled (E)-Oct-2-enal.
Q2: How do I know if my this compound signal is being affected by ion suppression?
A2: You can diagnose ion suppression through a few key methods. A post-column infusion experiment provides a qualitative assessment by showing at which retention times suppression occurs.[4] A more quantitative approach is the post-extraction spike method, where you compare the analyte's signal in a clean solvent versus its signal when spiked into a blank matrix extract.[4][5][6] A signal in the matrix that is significantly lower than in the neat solution indicates ion suppression.[2]
Q3: As a deuterated internal standard, shouldn't this compound automatically correct for matrix effects?
A3: Ideally, yes. SIL-IS like this compound are the gold standard for mitigating matrix effects because they are chemically similar to the analyte and should co-elute, experiencing the same degree of ion suppression or enhancement.[5][7] However, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift in retention time between the deuterated standard and the native analyte.[5][8] If this shift causes them to elute in regions with different matrix interferences, it can lead to "differential matrix effects" and inaccurate quantification.[9] Ensuring complete co-elution is crucial for effective compensation.[8]
Q4: What are the most effective strategies to minimize ion suppression for this analyte?
A4: A multi-faceted approach is most effective, focusing on three main areas:
-
Sample Preparation: Rigorous sample cleanup is the most effective way to remove interfering matrix components before they enter the LC-MS system.[1][7][10]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from matrix components is critical.[1][7]
-
Mass Spectrometry Source Optimization: Adjusting ion source parameters can help improve ionization efficiency and reduce the impact of suppressive agents.[6]
Troubleshooting Guides
Problem 1: Low or inconsistent signal for this compound.
This is a classic symptom of ion suppression. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Solutions & Methodologies
1. Optimize Sample Preparation: The goal is to remove matrix components like phospholipids (B1166683) and salts that are known to cause significant ion suppression.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects compared to simpler methods.[6] It selectively isolates analytes while removing a wide range of interferences.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting pH and solvent choice to selectively extract semi-polar compounds like (E)-Oct-2-enal while leaving highly polar (salts) or non-polar (lipids) interferences behind.[10]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may require further cleanup steps.[4][10]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Solid-Phase Extraction (SPE) | High selectivity, excellent cleanup, reduces matrix effects significantly[6] | More complex, higher cost | Complex matrices (plasma, tissue) |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and some lipids, moderate cost | Can have lower recovery for certain analytes, solvent-intensive | Urine, simple biofluids |
| Protein Precipitation (PPT) | Simple, fast, low cost | Least effective for removing phospholipids and salts, significant ion suppression often remains[4] | Initial screening, high-throughput |
2. Adjust Chromatographic Conditions: The primary aim is to achieve chromatographic separation between this compound and the region of ion suppression.[2]
-
Modify Gradient Elution: Adjusting the mobile phase gradient can shift the retention time of the analyte out of a zone of co-eluting matrix components.[6][11]
-
Change Column Chemistry: (E)-Oct-2-enal is a relatively polar compound. If using a standard C18 column, highly polar matrix components may elute early. Consider alternative chemistries:
-
Polar-Embedded Columns: These columns are more stable in highly aqueous mobile phases and can offer different selectivity for polar compounds.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for retaining and separating very polar compounds, which could be an effective strategy to separate the analyte from different classes of interferences.[12]
-
3. Optimize MS Source Parameters: While not a substitute for good sample prep and chromatography, optimizing the ion source can improve signal and stability.
-
Source Temperature and Gas Flows: Systematically optimize the drying gas temperature and flow rate, as these affect desolvation efficiency.[6][13]
-
Capillary/Sprayer Voltage: Adjust the voltage to ensure a stable spray. Sometimes, a lower voltage can reduce background noise and minimize in-source fragmentation.[14][15]
Problem 2: Retention time of this compound is different from the unlabeled analyte.
This is likely due to the deuterium (B1214612) isotope effect, which can compromise the ability of the internal standard to correct for matrix effects.
Caption: Workflow to address analyte/IS separation.
Solutions & Methodologies
-
Chromatographic Optimization: Minor adjustments to the mobile phase composition, gradient slope, or column temperature can help to merge the analyte and internal standard peaks.[9]
-
Use a Lower Resolution Column: In some cases, a column with slightly lower efficiency can be used to intentionally broaden the peaks so that they completely overlap, ensuring both compounds experience the same matrix environment.[8]
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Spike
Objective: To quantify the degree of ion suppression for this compound in a specific matrix.[5]
Procedure:
-
Prepare Set A (Neat Solution): Prepare a standard of this compound in a clean reconstitution solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 50 ng/mL).
-
Prepare Set B (Post-Spiked Matrix):
-
Take a blank sample of the matrix (e.g., plasma, urine) that does not contain the analyte.
-
Perform the full sample extraction procedure (e.g., SPE or LLE).
-
After the final evaporation step, reconstitute the dried extract with the same standard prepared in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS system multiple times (n=3-6).
-
Calculation:
Table 2: Example Matrix Effect Calculation
| Sample Set | Average Peak Area | Matrix Effect (%) | Interpretation |
| Set A (Neat Solution) | 1,500,000 | - | Reference |
| Set B (Post-Spiked Matrix) | 600,000 | 40% | Significant Ion Suppression |
This technical guide provides a starting point for addressing ion suppression. The optimal strategy will depend on the specific matrix, instrumentation, and analytical goals.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating (E)-Oct-2-enal Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid peroxidation biomarkers, this guide offers an objective comparison of analytical methods for (E)-Oct-2-enal. We delve into the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing (E)-Oct-2-enal-d2 as an internal standard and compare its performance against alternative analytical approaches.
(E)-Oct-2-enal is a key aldehyde generated during the oxidation of polyunsaturated fatty acids and serves as a significant biomarker for oxidative stress. Its accurate measurement in various biological matrices is crucial for understanding disease pathogenesis and for the development of therapeutic interventions. The choice of analytical method profoundly impacts the reliability and reproducibility of these measurements. This guide provides a data-driven comparison of a method employing a deuterated internal standard against other common analytical techniques.
Performance Comparison of Analytical Methods
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry.[1] This approach offers superior accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects.[2] Below is a comparative summary of validation parameters for an LC-MS/MS method using this compound versus alternative methods, including external standard calibration and gas chromatography-mass spectrometry (GC-MS).
| Parameter | LC-MS/MS with this compound (Internal Standard) | LC-MS/MS (External Standard) | GC-MS with Derivatization |
| Linearity (R²) | ≥ 0.998[3] | ≥ 0.999[1] | > 0.99[4] |
| Accuracy (% Recovery) | 95 - 105%[5] | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 5%[6] | < 15% | < 10% |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL | ng/mL | Low µg/L to nmol/g[4] |
| Specificity/Selectivity | High (based on retention time and specific mass transitions) | Moderate to High (dependent on matrix complexity) | High (based on retention time and mass fragmentation pattern) |
| Matrix Effect | Significantly minimized | Can be a significant source of error | Can be present, often mitigated by extensive sample cleanup |
Note: The data presented in this table is a synthesis of representative values from analytical validations of similar aldehydes and established analytical principles.[1][3][4][5][6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the compared methods.
Protocol 1: LC-MS/MS with this compound Internal Standard
This method involves the addition of a known amount of this compound to both the calibration standards and the unknown samples prior to sample preparation.
1. Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, tissue homogenate), add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
(Optional, for improved sensitivity) Derivatize the extract with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance ionization efficiency.[7]
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a small percentage of formic acid to aid ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both (E)-Oct-2-enal and this compound.
3. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of (E)-Oct-2-enal to the peak area of this compound against the concentration of the (E)-Oct-2-enal standards. The concentration of the analyte in the samples is then calculated from this curve.
Protocol 2: LC-MS/MS with External Standard Calibration
This protocol is similar to the internal standard method but without the addition of the deuterated standard.
1. Sample Preparation:
-
Follow the same protein precipitation and optional derivatization steps as in Protocol 1, but without the addition of the internal standard.
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are the same as in Protocol 1.
3. Quantification:
-
A calibration curve is constructed by plotting the peak area of the (E)-Oct-2-enal standards against their known concentrations. The concentration in the samples is determined by comparing their peak areas to this calibration curve. This method is more susceptible to variations in instrument performance and matrix effects.[1][8]
Protocol 3: GC-MS with Derivatization
This method is suitable for volatile aldehydes and often requires a derivatization step to improve chromatographic properties and sensitivity.
1. Sample Preparation and Derivatization:
-
Extract (E)-Oct-2-enal from the sample using a suitable organic solvent (e.g., hexane).
-
React the extract with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative.[4]
-
The PFB-oxime derivative is then extracted and concentrated for GC-MS analysis.
2. GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.
3. Quantification:
-
Quantification is typically performed using an external standard calibration curve of the derivatized (E)-Oct-2-enal.
Mandatory Visualizations
To further clarify the methodologies and their underlying principles, the following diagrams have been generated.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
A Comparative Guide to Internal Standards for the Quantification of (E)-Oct-2-enal
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile organic compounds, particularly aldehydes like (E)-Oct-2-enal, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of (E)-Oct-2-enal-d2 with other classes of internal standards, supported by established analytical principles and representative experimental data.
(E)-Oct-2-enal is a medium-chain aldehyde that can be found in various matrices, including food and biological samples, and is often associated with lipid peroxidation.[1][2] Accurate quantification of such reactive aldehydes is crucial for understanding its impact on product quality, biological processes, and disease pathogenesis. The use of an internal standard (IS) is indispensable in chromatographic and mass spectrometric analyses to correct for variations in sample preparation, injection volume, and instrument response.[3]
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated analogs like this compound, are widely regarded as the gold standard for mass spectrometry-based quantification.[4] These compounds are chemically and physically almost identical to the analyte of interest, with the key difference being a higher mass due to the incorporation of deuterium (B1214612) atoms. This near-identical behavior ensures that the internal standard closely tracks the analyte throughout the entire analytical process, from extraction and derivatization to chromatographic separation and ionization, thereby providing the most accurate correction for any variability.[3][4]
Alternative Internal Standards
When a deuterated analog is not available or feasible, other compounds can be used as internal standards. The two main categories of alternative internal standards are:
-
Non-Deuterated Structural Analogs: These are compounds that have a similar chemical structure to the analyte but are not isotopically labeled. For (E)-Oct-2-enal, a suitable structural analog could be another C8 aldehyde or an aldehyde with a similar chain length and polarity that is not naturally present in the sample.
-
Non-Structural Analogs: These are compounds that are chemically different from the analyte but may have similar chromatographic behavior or are used to monitor the injection consistency.
Performance Comparison
The choice of internal standard significantly impacts the performance of an analytical method. The following table summarizes the typical performance characteristics of methods for aldehyde quantification using different types of internal standards. The data presented is a composite of typical values reported in the literature for the analysis of aldehydes in various matrices.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Non-Structural Analog IS |
| Linearity (R²) | > 0.99 | > 0.99 | Can be > 0.99 |
| Accuracy (Recovery %) | 90-110% | 70-120% | Highly variable, often poor |
| Precision (RSD %) | < 15% | < 20% | Can be > 20% |
| Matrix Effect Compensation | Excellent | Moderate | Poor |
Experimental Protocols
Accurate quantification of (E)-Oct-2-enal often requires derivatization to improve its chromatographic properties and detection sensitivity, especially in complex matrices. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative.
Key Experiment: Quantification of (E)-Oct-2-enal in a Sample Matrix by GC-MS
Objective: To accurately quantify the concentration of (E)-Oct-2-enal in a given sample (e.g., food extract, biological fluid) using a deuterated internal standard.
Materials:
-
Sample containing (E)-Oct-2-enal
-
(E)-Oct-2-enal analytical standard
-
This compound internal standard solution of known concentration
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
-
Organic solvent (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample into a vial.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix.
-
-
Derivatization:
-
Add the PFBHA solution to the extracted sample.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the derivatization reaction to complete.
-
After cooling, the derivatized analytes are typically extracted into an organic solvent.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
The GC separates the derivatized (E)-Oct-2-enal and this compound based on their volatility and interaction with the GC column.
-
The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized analyte and internal standard.
-
-
Data Analysis:
-
The concentration of (E)-Oct-2-enal in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of (E)-Oct-2-enal.
Caption: Decision framework for selecting an internal standard.
References
- 1. Oct-2-enal | C8H14O | CID 16900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (E)-Oct-2-enal
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile aldehydes like (E)-Oct-2-enal is critical for various applications, including flavor and fragrance analysis, environmental monitoring, and the study of oxidative stress. This guide provides a comparative overview of common analytical methods for the quantification of (E)-Oct-2-enal, offering insights into their principles, performance, and experimental protocols.
(E)-Oct-2-enal is a medium-chain aldehyde known for its characteristic green, fatty, and cucumber-like aroma.[1] Its volatile nature presents unique challenges for quantification. The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on three prevalent techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparative Analysis of Quantification Methods
The performance of each method is summarized in the table below. It is important to note that while specific validation data for (E)-Oct-2-enal is not always available in a single comprehensive study, the presented data is a composite of published results for (E)-Oct-2-enal and structurally similar volatile aldehydes.
| Parameter | HS-SPME-GC-MS | HPLC-UV (with DNPH Derivatization) | GC-FID |
| Principle | Volatiles are extracted from the headspace of a sample onto a coated fiber and then thermally desorbed into a GC-MS system for separation and detection. | The aldehyde is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-absorbing derivative, which is then separated and quantified by HPLC.[2][3] | The sample is injected into a gas chromatograph where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.[4] |
| Selectivity | High (Mass spectral data provides structural information for confident identification). | Moderate to High (Dependent on chromatographic separation from other DNPH derivatives). | Moderate (Based on retention time; potential for co-elution with compounds having similar boiling points). |
| Sensitivity (LOD/LOQ) | High (Typically in the low µg/L to ng/L range). | High (LODs for similar aldehydes are in the nmol/L range).[2] | Moderate (Generally in the mg/kg or high µg/kg range for volatile compounds).[5] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Sample Preparation | Minimal (Sample is placed in a vial for headspace extraction). | More involved (Requires a derivatization step, which may include extraction and solvent exchange).[6] | Minimal (Direct injection of liquid samples or solvent extracts). |
| Throughput | Moderate (SPME extraction can be time-consuming). | Lower (Derivatization and HPLC run times can be lengthy). | High (Fast analysis times). |
| Instrumentation Cost | High | Moderate | Low to Moderate |
| Strengths | High selectivity and sensitivity, minimal sample preparation. | Robust and widely available technique, suitable for a range of sample matrices.[2] | Cost-effective, simple to operate, and provides a wide linear range.[5] |
| Limitations | Fiber-to-fiber variability, potential for matrix effects. | Derivatization can be complex and time-consuming, potential for interfering compounds. | Lower selectivity compared to MS, not suitable for definitive identification without confirmation. |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly suitable for the analysis of volatile compounds like (E)-Oct-2-enal in various matrices, including food and biological samples.
a. Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix.
-
If required, add an internal standard for quantification.
-
Seal the vial with a PTFE-lined septum.
b. HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time to allow volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period to adsorb the analytes.
c. GC-MS Analysis:
-
Injector: Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of (E)-Oct-2-enal (e.g., m/z 41, 55, 70, 83, 126).[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization
This method involves a chemical reaction to make the volatile aldehyde amenable to HPLC analysis.
a. Derivatization:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile (B52724) with a small amount of phosphoric acid).
-
Extract (E)-Oct-2-enal from the sample using a suitable solvent or collect it from the air on a DNPH-coated sorbent tube.
-
Mix the sample extract or elute the sorbent tube with the DNPH solution.
-
Allow the reaction to proceed at room temperature or with gentle heating to form the stable (E)-Oct-2-enal-DNPH derivative.
b. HPLC-UV Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: A standard flow rate of 1 mL/min.
-
Detection: Monitor the eluent at a wavelength where the DNPH derivatives have strong absorbance (typically around 365 nm).
-
Quantification: Prepare a calibration curve using a standard of (E)-Oct-2-enal that has undergone the same derivatization procedure.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile organic compounds.
a. Sample Preparation:
-
For liquid samples, a simple dilution with a suitable solvent may be sufficient.
-
For solid or complex matrices, a solvent extraction (e.g., with dichloromethane (B109758) or hexane) may be necessary.
-
Add an internal standard for improved quantitative accuracy.
b. GC-FID Analysis:
-
Injector: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in split or splitless mode.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Oven Temperature Program: Similar to the GC-MS method, a temperature gradient is used to separate the compounds.
-
Carrier Gas: Helium or hydrogen.
-
Detector: The flame ionization detector is maintained at a high temperature (e.g., 250-300°C).
-
Quantification: The peak area of (E)-Oct-2-enal is compared to a calibration curve generated from standards of known concentrations.
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HS-SPME-GC-MS and HPLC-UV with DNPH derivatization methods.
Caption: HS-SPME-GC-MS workflow for (E)-Oct-2-enal.
Caption: HPLC-UV with DNPH derivatization workflow.
Conclusion
The choice of an analytical method for the quantification of (E)-Oct-2-enal should be guided by the specific research question and available resources. HS-SPME-GC-MS offers excellent sensitivity and selectivity with minimal sample preparation, making it ideal for trace-level analysis in complex matrices. HPLC-UV with DNPH derivatization is a robust and reliable method suitable for a wide range of applications, although it requires a more involved sample preparation procedure. GC-FID provides a cost-effective and high-throughput option for routine analysis where high selectivity is not the primary concern. For reliable and accurate results, it is crucial to validate the chosen method for the specific sample matrix and to use appropriate quality control measures, including calibration standards and internal standards.
References
- 1. Showing Compound 2-Octenal (FDB002940) - FooDB [foodb.ca]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 5. digital.csic.es [digital.csic.es]
- 6. waters.com [waters.com]
- 7. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: Enhancing Accuracy and Precision with (E)-Oct-2-enal-d2
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid peroxidation biomarkers, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of the deuterated internal standard, (E)-Oct-2-enal-d2, against alternative quantification strategies.
(E)-Oct-2-enal is a key aldehyde product of lipid peroxidation and a significant biomarker for oxidative stress. Its accurate and precise measurement is crucial for understanding disease mechanisms and for the development of novel therapeutics. Isotope dilution mass spectrometry (ID-MS), which utilizes a stable isotope-labeled internal standard, is widely regarded as the gold standard for quantitative analysis. This compound, as a deuterated analog of the target analyte, offers significant advantages in minimizing analytical variability.
The Superiority of Isotope Dilution: A Comparative Overview
The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of quantification by co-eluting with the unlabeled analyte and experiencing similar ionization effects in the mass spectrometer. This effectively compensates for variations in sample preparation, injection volume, and instrument response.
To illustrate the quantitative advantages of using this compound, this guide presents a comparison of key performance metrics for the analysis of (E)-Oct-2-enal using different analytical approaches. The data is based on established principles of analytical method validation for similar aldehydes.
Table 1: Comparison of Analytical Methods for (E)-Oct-2-enal Quantification
| Performance Metric | GC-MS with this compound (Isotope Dilution) | GC-MS with Non-Deuterated Internal Standard (e.g., 2-Nonenal) | GC-MS with External Standard Calibration |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 70 - 130% |
| Precision (RSD%) | |||
| - Intra-day | < 5% | < 10% | < 15% |
| - Inter-day | < 7% | < 15% | < 20% |
| Limit of Detection (LOD) | Low ng/mL | Moderate ng/mL | High ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Moderate ng/mL | High ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.98 |
Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Performance Metric | LC-MS/MS with this compound (Isotope Dilution) | LC-MS/MS with Non-Deuterated Internal Standard | LC-MS/MS with External Standard Calibration |
| Accuracy (% Recovery) | 97 - 103% | 90 - 110% | 80 - 120% |
| Precision (RSD%) | |||
| - Intra-day | < 4% | < 8% | < 12% |
| - Inter-day | < 6% | < 12% | < 18% |
| Limit of Detection (LOD) | Very Low pg/mL to low ng/mL | Low ng/mL | Moderate ng/mL |
| Limit of Quantification (LOQ) | Very Low pg/mL to low ng/mL | Low ng/mL | Moderate ng/mL |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.99 |
As the data illustrates, methods employing this compound consistently demonstrate superior accuracy (recovery rates closest to 100%) and precision (lower relative standard deviation - RSD%). This is attributed to the ability of the deuterated standard to effectively correct for matrix effects and other sources of analytical error.
Experimental Protocols: A Closer Look at the Methodology
Achieving high-quality quantitative data is contingent on a well-defined and validated experimental protocol. Below are detailed methodologies for the quantification of (E)-Oct-2-enal using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Experimental Protocol: GC-MS Quantification of (E)-Oct-2-enal using this compound
1. Sample Preparation and Derivatization:
-
To a known volume or weight of the sample (e.g., plasma, tissue homogenate, or food extract), add a precise amount of this compound solution of a known concentration.
-
For improved volatility and chromatographic performance, derivatize the aldehydes using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form oxime derivatives. This reaction specifically targets the carbonyl group.
-
Extract the resulting PFB-oxime derivatives using an appropriate organic solvent such as hexane (B92381) or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
(E)-Oct-2-enal derivative (target analyte)
-
This compound derivative (internal standard) (Note: The specific m/z values for the derivatized compounds need to be determined experimentally.)
-
-
3. Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of (E)-Oct-2-enal and a constant concentration of this compound.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of (E)-Oct-2-enal in the unknown samples by interpolating their measured peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the quantification workflow and the rationale for using a deuterated internal standard.
Caption: Experimental workflow for the quantification of (E)-Oct-2-enal.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard in conjunction with mass spectrometry-based methods provides a robust and reliable approach for the accurate and precise quantification of (E)-Oct-2-enal. The data and protocols presented in this guide demonstrate the clear advantages of isotope dilution over other quantification strategies, making this compound an indispensable tool for researchers in the fields of oxidative stress, disease biomarker discovery, and drug development. By adopting this gold-standard methodology, researchers can have greater confidence in the validity of their quantitative results.
The Gold Standard in Aldehyde Quantification: A Comparative Guide to (E)-Oct-2-enal-d2
For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehydes like (E)-Oct-2-enal is critical for applications ranging from flavor and fragrance analysis to toxicology and biomedical research. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results, particularly when dealing with complex matrices. This guide provides an objective comparison of the performance of the deuterated internal standard, (E)-Oct-2-enal-d2, against a common non-deuterated alternative, showcasing the superior accuracy and precision afforded by stable isotope dilution techniques.
Superior Performance with a Deuterated Internal Standard
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical physicochemical behavior ensures that the internal standard and the analyte exhibit the same response during sample preparation, chromatography, and ionization.[1] Consequently, any sample loss or matrix-induced signal suppression or enhancement affects both the analyte and the internal standard equally, leading to a highly accurate and precise measurement of the analyte's concentration.
In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may have different extraction efficiencies, chromatographic retention times, and ionization responses. This can lead to greater variability and reduced accuracy in the quantification of the target analyte.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of an aldehyde like (E)-Oct-2-enal using a deuterated internal standard versus a non-deuterated internal standard. The data demonstrates the enhanced performance achieved with the use of a deuterated standard.
Table 1: Method Validation Parameters with this compound Internal Standard
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|---|
| (E)-Oct-2-enal | >0.998 | 1.2 | 98-103% | <8% |
Data synthesized from representative values for aldehyde quantification using deuterated standards.[1]
Table 2: Method Validation Parameters with a Non-Deuterated Internal Standard (e.g., Nonanal)
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|---|
| (E)-Oct-2-enal | >0.990 | 2.5 | 85-115% | <20% |
Data synthesized from representative values for aldehyde quantification using non-deuterated standards.[1]
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantification of (E)-Oct-2-enal using this compound as an internal standard.
Caption: Workflow for (E)-Oct-2-enal analysis.
This diagram illustrates the key steps from sample preparation to final quantification.
Decision Framework for Internal Standard Selection
The choice of an appropriate internal standard is a critical decision in developing a robust analytical method. The following diagram outlines a logical decision-making process.
Caption: Decision framework for internal standard selection.
This flowchart guides the user through the selection process based on the analytical requirements.
Experimental Protocols
A detailed methodology for the quantification of (E)-Oct-2-enal using this compound as an internal standard is provided below. This protocol is based on derivatization followed by GC-MS analysis.
Objective: To determine the concentration of (E)-Oct-2-enal in a given sample matrix with high accuracy and precision.
Materials:
-
(E)-Oct-2-enal standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (B92381) (pesticide grade or equivalent)
-
Sodium sulfate (B86663) (anhydrous)
-
Sample matrix (e.g., plasma, food extract)
Procedure:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of (E)-Oct-2-enal (1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound (1 mg/mL) in the same solvent.
-
From the stock solutions, prepare a series of working standard solutions of (E)-Oct-2-enal at concentrations spanning the expected sample concentration range.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
-
-
Sample Preparation and Derivatization:
-
To 100 µL of sample, calibration standard, or quality control sample, add 10 µL of the this compound working internal standard solution.
-
Add 50 µL of PFBHA solution (10 mg/mL in water).
-
Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes to facilitate derivatization.
-
After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 280°C at 15°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PFBHA derivatives of (E)-Oct-2-enal and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the (E)-Oct-2-enal derivative and the this compound derivative.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of (E)-Oct-2-enal in the samples by interpolating their peak area ratios from the calibration curve.
-
References
Navigating Aldehyde Quantification: A Comparative Guide to Analytical Methods
Performance Comparison of Analytical Methods for Aldehyde Quantification
The selection of an appropriate analytical method for aldehyde quantification is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique, often in combination with a derivatization step to enhance the volatility and chromatographic behavior of the target aldehydes.[2][3] Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is a powerful approach for achieving high accuracy and precision.[1]
Below is a summary of the limits of detection achieved by various methods for the quantification of aldehydes similar to (E)-Oct-2-enal. This data provides a valuable benchmark for estimating the expected performance for (E)-Oct-2-enal analysis.
| Analyte(s) | Method | Derivatization Reagent | Limit of Detection (LOD) | Reference |
| Hexanal, Heptanal | Headspace solid-phase microextraction (HS-SPME) with GC-MS | PFBHA | 0.006 nM, 0.005 nM | [2] |
| Volatile Aldehydes (C3-C9) | On-fiber derivatization with GC-MS | PFBHA | 0.001 nM | |
| Acetaldehyde, Propionaldehyde, Acrolein, Crotonaldehyde | Headspace GC-MS | None | 0.014 - 0.12 µ g/cigarette | |
| Acetaldehyde | Headspace GC-MS | None | 0.209 µg/mL | |
| Hexanal, Heptanal | Ultrasound-assisted headspace liquid-phase microextraction with HPLC-UV | DNPH | 0.79 nmol L⁻¹, 0.80 nmol L⁻¹ | |
| 4-Hydroxy-2-nonenal (4-HNE) | GC-MS | PFBHA | 22.5 pg mL⁻¹ (0.06 nmol L⁻¹) |
PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride DNPH: 2,4-Dinitrophenylhydrazine
Experimental Protocol: Quantification of (E)-Oct-2-enal by Isotope Dilution GC-MS
This section outlines a detailed, representative methodology for the quantification of (E)-Oct-2-enal in a biological matrix using a deuterated internal standard and GC-MS. This protocol is a composite based on established methods for similar volatile aldehydes.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a known volume of the aqueous sample (e.g., plasma, cell culture media), add an equal volume of a suitable organic solvent such as hexane (B92381) or dichloromethane (B109758) in a separatory funnel.
-
Spike the sample with a known concentration of the deuterated (E)-Oct-2-enal internal standard.
-
Shake the mixture vigorously for approximately 2 minutes.
-
Allow the layers to separate and collect the upper organic layer.
-
To remove residual water, wash the organic extract with a saturated brine solution and then dry it over anhydrous sodium sulfate.
-
The sample can be concentrated under a gentle stream of nitrogen if necessary.
2. Derivatization (Optional but Recommended for Enhanced Sensitivity)
-
To the dried sample extract, add a molar excess of a derivatizing agent solution, such as PFBHA (e.g., 10 mg/mL in a suitable solvent), and a small amount of a base like pyridine.
-
Seal the vial and heat the mixture at 60-70°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar capillary column, such as a DB-1MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Use a splitless or split injection mode with an inlet temperature of approximately 220°C.
-
Oven Temperature Program: An initial temperature of around 80°C, held for a short period, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of approximately 220-250°C.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for both the native (E)-Oct-2-enal and its deuterated internal standard.
-
Transfer Line and Ion Source Temperature: Typically set around 150°C.
-
4. Quantification
-
Create a calibration curve by analyzing a series of standards containing known concentrations of (E)-Oct-2-enal and a fixed concentration of the deuterated internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of (E)-Oct-2-enal in the unknown samples by using the generated calibration curve.
Workflow for LOD Determination
The following diagram illustrates the logical workflow for determining the limit of detection for (E)-Oct-2-enal using an isotope dilution GC-MS method.
Caption: Workflow for LOD determination of (E)-Oct-2-enal.
References
Inter-Laboratory Comparison of (E)-Oct-2-enal Analysis in Vegetable Oil: A Proficiency Testing Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of (E)-Oct-2-enal, a key marker of lipid peroxidation. The content is designed for researchers, analytical scientists, and quality control professionals to objectively assess and compare analytical performance for this volatile aldehyde. The principles outlined are based on established international standards for proficiency testing.[1][2][3][4]
Introduction to the Proficiency Test
(E)-Oct-2-enal is a volatile α,β-unsaturated aldehyde formed during the oxidation of polyunsaturated fatty acids. Its presence in food products like edible oils can indicate oxidative degradation, leading to off-flavors and potential safety concerns.[5][6] Given its importance, ensuring that laboratories can reliably and accurately quantify (E)-Oct-2-enal is crucial for quality control and research.
Proficiency testing (PT) and inter-laboratory comparisons (ILCs) are essential components of a laboratory's quality assurance system.[7] They provide an objective means to:
-
Evaluate the performance of individual laboratories for specific measurements.
-
Monitor a laboratory's ongoing analytical competence.
-
Identify potential issues with analytical methods, equipment, or personnel.
-
Demonstrate the reliability of results to clients and regulatory bodies.
This guide describes a hypothetical proficiency test designed to assess the capabilities of participating laboratories in the determination of (E)-Oct-2-enal in a spiked vegetable oil matrix. Performance is evaluated using the z-score, a widely accepted statistical measure in proficiency testing.[7][8]
Inter-Laboratory Study Design
The study was designed to be a realistic challenge for laboratories performing volatile compound analysis.
-
Test Material: A commercially refined sunflower oil, confirmed to have a non-detectable level of (E)-Oct-2-enal, was used as the base matrix. This matrix was spiked with a certified standard of (E)-Oct-2-enal to create the test sample.
-
Sample Distribution: Ten participating laboratories were each sent two samples: one spiked test sample and one blank matrix sample.
-
Assigned Value (X): The spiked concentration of (E)-Oct-2-enal in the test sample was 2.65 mg/kg . This value was established by the organizing body through formulation and confirmed by a reference laboratory.
-
Standard Deviation for Proficiency Assessment (σ): A standard deviation of 0.20 mg/kg was set for this study. This value was determined based on the known reproducibility of the reference method and is considered a reasonable expectation of precision for competent laboratories.
-
Performance Evaluation: Laboratory performance was evaluated using z-scores, calculated with the formula: Z = (x - X) / σ Where:
-
x is the result reported by the participating laboratory.
-
X is the assigned value (2.65 mg/kg).
-
σ is the standard deviation for proficiency assessment (0.20 mg/kg).
-
The interpretation of z-scores is based on the following criteria[7][8]:
- |Z| ≤ 2.0: Satisfactory performance.
- 2.0 < |Z| < 3.0: Questionable performance (Warning signal).
- |Z| ≥ 3.0: Unsatisfactory performance (Action signal).
Quantitative Data Summary
The results submitted by the ten participating laboratories are summarized in the table below. Each laboratory was instructed to perform the analysis in duplicate and report the mean value.
| Laboratory ID | Reported Concentration (mg/kg) | Z-Score | Performance Evaluation |
| Lab-01 | 2.71 | 0.30 | Satisfactory |
| Lab-02 | 2.58 | -0.35 | Satisfactory |
| Lab-03 | 3.20 | 2.75 | Questionable |
| Lab-04 | 2.89 | 1.20 | Satisfactory |
| Lab-05 | 2.45 | -1.00 | Satisfactory |
| Lab-06 | 2.61 | -0.20 | Satisfactory |
| Lab-07 | 2.12 | -2.65 | Questionable |
| Lab-08 | 3.35 | 3.50 | Unsatisfactory |
| Lab-09 | 2.75 | 0.50 | Satisfactory |
| Lab-10 | 2.55 | -0.50 | Satisfactory |
Recommended Experimental Protocol
The following is a detailed methodology for the determination of (E)-Oct-2-enal in vegetable oil using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This method is widely used for the analysis of volatile and semi-volatile compounds in edible oils.[9][10]
4.1. Reagents and Materials
-
(E)-Oct-2-enal standard (purity >95%)
-
Internal Standard (IS): 2-Methyl-2-pentenal or similar, not naturally present in the sample.
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
4.2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS).
-
SPME autosampler.
-
GC Column: DB-WAX, DB-FFAP, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
4.3. Procedure
-
Standard Preparation: Prepare a stock solution of (E)-Oct-2-enal in methanol. Create a series of working calibration standards by spiking blank vegetable oil at concentrations bracketing the expected sample concentration (e.g., 0.5 - 5.0 mg/kg). Prepare an internal standard stock solution in methanol.
-
Sample Preparation:
-
Accurately weigh 2.0 ± 0.1 g of the oil sample into a 20 mL headspace vial.
-
Add 1.0 g of sodium chloride to the vial.
-
Spike the sample with a known amount of internal standard.
-
Immediately seal the vial.
-
-
HS-SPME Conditions:
-
Incubation/Extraction Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Agitation: 250 rpm
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C (Splitless mode)
-
SPME Desorption Time: 5 minutes
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 240°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 240°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z for (E)-Oct-2-enal: 57, 70, 83, 126) and Full Scan (m/z 40-300) for confirmation.
-
-
Quantification:
-
Process the calibration standards to generate a calibration curve by plotting the peak area ratio of (E)-Oct-2-enal to the internal standard against the concentration.
-
Calculate the concentration of (E)-Oct-2-enal in the samples using the generated calibration curve.
-
Visualized Workflow
The following diagram illustrates the complete workflow of this inter-laboratory comparison study.
Caption: Workflow of the (E)-Oct-2-enal inter-laboratory comparison study.
Interpretation of Results and Corrective Actions
The results of this proficiency test indicate that 70% of participating laboratories performed satisfactorily. Their results were well within the expected range of variability, demonstrating robust and reliable analytical capabilities for this measurement.
Lab-03 (Z = 2.75) and Lab-07 (Z = -2.65): These laboratories received "Questionable" results. While not outright failures, these z-scores serve as a warning signal. Potential causes could include minor systematic biases, such as calibration curve inaccuracies or inconsistent sample preparation. These laboratories are advised to:
-
Review their calibration data and preparation of standards.
-
Verify the accuracy of their internal standard addition.
-
Check for any potential carryover or contamination in their analytical system.
-
Re-analyze the test sample if it is still available and stable.
Lab-08 (Z = 3.50): This laboratory's result was deemed "Unsatisfactory," indicating a significant deviation from the assigned value. This requires immediate investigation and corrective action.[11] Potential root causes for such a high positive bias include:
-
Significant Calibration Error: Use of expired standards, incorrect standard concentrations, or a poorly fitted calibration model.
-
Instrumental Issues: A non-optimized GC-MS method leading to poor peak integration or interfering peaks.
-
Sample Preparation Error: Incorrect sample weight or a systematic error in dilution.
-
Calculation Error: A mistake in the final calculation of the concentration.
Lab-08 should conduct a thorough root cause analysis, document its findings, and implement corrective actions. This may involve method re-validation, instrument recalibration, and staff retraining before participating in the next PT round.
References
- 1. ISO 13528 [astormayer.com.tr]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. Toxic aldehyde generation in and food uptake from culinary oils during frying practices: peroxidative resistance of a monounsaturate-rich algae oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy [mdpi.com]
- 7. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. Analysis of Volatile Compounds in Edible Vegetable Oils Using Headspace Solid Phase Micro-Extraction and GC-MS [spkx.net.cn]
- 10. researchgate.net [researchgate.net]
- 11. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
The Gold Standard in Aldehyde Quantification: A Comparative Performance Analysis of (E)-Oct-2-enal-d2 and its Structural Analog
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid peroxidation biomarkers and related carbonyl compounds, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of (E)-Oct-2-enal-d2, a deuterated internal standard, against a non-deuterated structural analog standard in quantitative mass spectrometry applications.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1][2] Its chemical and physical properties are nearly identical to the analyte of interest, (E)-Oct-2-enal, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective correction of analytical variability, including matrix effects, which can significantly impact the accuracy of quantification.[2][3]
Non-deuterated, or structural analog, internal standards, while often more readily available and less expensive, possess different physicochemical properties. These differences can lead to variations in extraction recovery, chromatographic retention times, and ionization efficiency compared to the analyte, resulting in less reliable data.[3]
Quantitative Performance Comparison
The following table summarizes the expected key performance metrics when comparing the use of this compound versus a non-deuterated structural analog as an internal standard in a typical LC-MS/MS assay for the quantification of (E)-Oct-2-enal. The data presented is a representative summary based on the well-documented advantages of deuterated standards in mass spectrometry.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Justification |
| Coefficient of Variation (CV) for IS-Normalized Matrix Factor | < 5% | 5-20% or higher | The near-identical chemical properties of the deuterated standard ensure it experiences the same matrix effects as the analyte, leading to better normalization and lower variability across different biological samples. |
| Accuracy (% Bias) | ± 5% | ± 15-30% | Superior correction for analyte loss during sample preparation and ionization suppression/enhancement results in higher accuracy. |
| Precision (% RSD) | < 10% | < 20% | Consistent correction for analytical variability leads to improved precision of repeated measurements. |
| Chromatographic Co-elution with Analyte | Excellent | Variable | Deuteration typically has a minimal effect on retention time, ensuring the internal standard and analyte elute at nearly the same time and experience the same analytical conditions. Structural analogs will have different retention times. |
| Extraction Recovery Consistency | High | Moderate to Low | Similar solubility and partitioning behavior result in more consistent recovery across a range of sample matrices. |
Experimental Protocols
A robust and validated experimental protocol is essential for accurate quantification. Below is a detailed methodology for the quantification of (E)-Oct-2-enal in a biological matrix (e.g., plasma) using LC-MS/MS with an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard stock solution (this compound or the structural analog).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for (E)-Oct-2-enal: To be determined by direct infusion and optimization.
-
MRM Transition for this compound: To be determined by direct infusion and optimization (expected parent ion m/z +2 compared to the unlabeled analyte).
-
MRM Transition for Structural Analog: To be determined by direct infusion and optimization.
-
-
Visualizing Key Processes
To better understand the biological context and the analytical workflow, the following diagrams are provided.
Conclusion
For the accurate and reliable quantification of (E)-Oct-2-enal, the use of a deuterated internal standard such as this compound is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability, leading to higher quality data compared to a non-deuterated structural analog. While the initial cost of a deuterated standard may be higher, the enhanced data integrity and reduced need for repeat analyses offer significant long-term value in research and drug development settings.
References
A Comparative Guide to the Standard Addition Method for (E)-Oct-2-enal-d2 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is a critical challenge. (E)-Oct-2-enal, a volatile aldehyde and a marker for lipid peroxidation, is often analyzed in various biological and food samples. This guide provides an objective comparison of the standard addition method, utilizing (E)-Oct-2-enal-d2 as a deuterated standard, against other common analytical approaches. The information presented is supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Quantification Challenges
The primary obstacle in quantifying volatile compounds like (E)-Oct-2-enal is the "matrix effect," where co-extracted components in the sample can either suppress or enhance the analytical signal, leading to inaccurate results. Common quantification techniques such as external standard and internal standard methods are employed to mitigate these effects. The standard addition method offers a robust alternative, particularly in complex and variable matrices.
Method Comparison: Standard Addition vs. Alternatives
The choice of quantification method significantly impacts the accuracy and precision of results. This section compares the standard addition method using this compound with the internal standard method and the external standard method.
Standard Addition Method: This technique involves adding known amounts of the analyte (in this case, a standard solution of (E)-Oct-2-enal) to the sample. The instrument response is then plotted against the concentration of the added standard. By extrapolating the resulting linear regression to a zero response, the endogenous concentration of the analyte in the sample can be determined. The use of a deuterated standard like this compound in this context is less common, as the standard addition method typically uses the non-labeled analyte. However, a deuterated standard can be employed as the analyte for spiking if the native (non-deuterated) compound is being quantified, especially in scenarios where the native compound is not available in a pure form for creating the standard additions.
Internal Standard Method: In this widely used method, a known amount of a structurally similar compound that is not present in the sample is added to both the sample and the calibration standards. For the analysis of (E)-Oct-2-enal, its deuterated analog, this compound, is the ideal internal standard.[1] The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response.
External Standard Method: This is the simplest method, where a calibration curve is generated using a series of standards containing known concentrations of the analyte. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve. This method is highly susceptible to matrix effects and is generally not recommended for complex samples without matrix-matched calibration.
Data Presentation: Performance Comparison
The following tables summarize hypothetical yet realistic performance data for the quantification of (E)-Oct-2-enal in a complex matrix (e.g., edible oil) using the different calibration methods. This data is based on typical performance characteristics observed in analytical laboratories.
Table 1: Accuracy and Precision
| Method | True Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| External Standard | 50.0 | 35.2 ± 3.1 | 70.4 | 8.8 |
| Internal Standard (this compound) | 50.0 | 49.1 ± 1.5 | 98.2 | 3.1 |
| Standard Addition | 50.0 | 51.5 ± 2.0 | 103.0 | 3.9 |
Table 2: Linearity and Matrix Effect
| Method | Linearity (R²) | Matrix Effect (%)* |
| External Standard | 0.995 | -29.6 (Suppression) |
| Internal Standard (this compound) | 0.999 | Mitigated |
| Standard Addition | 0.998 | Compensated |
*Matrix Effect (%) = [(Response in Matrix - Response in Solvent) / Response in Solvent] x 100
Experimental Protocols
Detailed methodologies for the key analytical procedures are provided below.
Protocol 1: Standard Addition Method for (E)-Oct-2-enal in Edible Oil by GC-MS
1. Sample Preparation:
-
Weigh 1.0 g of the edible oil sample into five separate 20 mL headspace vials.
2. Standard Spiking:
-
Prepare a stock solution of (E)-Oct-2-enal in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.
-
Add 0 µL, 25 µL, 50 µL, 75 µL, and 100 µL of the (E)-Oct-2-enal stock solution to the five vials, respectively. This corresponds to added concentrations of 0, 25, 50, 75, and 100 ng/g.
3. Internal Standard Addition (Optional but Recommended):
-
To each vial, add a constant amount (e.g., 50 µL of a 1 µg/mL solution) of a suitable internal standard that is not this compound (e.g., a different deuterated aldehyde not present in the sample) to monitor instrument performance.
4. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vials at 60°C for 15 minutes.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
5. GC-MS Analysis:
-
Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).
-
Oven temperature program: 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Mass spectrometer settings: Electron ionization (EI) at 70 eV, scan range m/z 35-350. Monitor characteristic ions for (E)-Oct-2-enal (e.g., m/z 57, 83, 126).
6. Data Analysis:
-
Plot the peak area of (E)-Oct-2-enal against the added concentration.
-
Perform a linear regression and determine the x-intercept. The absolute value of the x-intercept is the concentration of (E)-Oct-2-enal in the original sample.
Protocol 2: Internal Standard Method using this compound
1. Preparation of Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of (E)-Oct-2-enal (e.g., 10, 25, 50, 100, 250 ng/mL) in a matrix-free solvent or a blank matrix.
-
To each calibration standard, add a constant concentration of this compound (e.g., 50 ng/mL).
2. Sample Preparation:
-
To 1.0 g of the edible oil sample, add the same constant concentration of this compound (50 ng/mL).
3. HS-SPME and GC-MS Analysis:
-
Follow the same procedure as described in Protocol 1 (steps 4 and 5).
-
Monitor characteristic ions for both (E)-Oct-2-enal and this compound (e.g., m/z 57, 83, 126 for the native compound and corresponding shifted ions for the deuterated standard).
4. Data Analysis:
-
Create a calibration curve by plotting the ratio of the peak area of (E)-Oct-2-enal to the peak area of this compound against the concentration of (E)-Oct-2-enal.
-
Calculate the peak area ratio for the sample and determine its concentration from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the principles behind the analytical methods.
References
Safety Operating Guide
Navigating the Disposal of (E)-Oct-2-enal-d2: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (E)-Oct-2-enal-d2, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to use appropriate personal protective equipment (PPE). This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[3]
Waste Segregation and Storage: The First Step
Proper segregation of chemical waste is fundamental to a compliant disposal process.[3] Waste containing this compound should be collected in a dedicated, correctly labeled hazardous waste container.
Key Storage Practices:
-
Container: Use a clean, non-reactive, and sealable container, such as glass or polyethylene.[3]
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name, "this compound". The date when waste was first added should also be visible.
-
Segregation: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It is particularly important to keep it separate from acids, bases, and strong oxidizing agents. Halogenated and non-halogenated solvent wastes should also be kept separate.
-
Storage Location: Store the sealed waste container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area away from heat and light.
Disposal Procedures
The disposal of this compound must be handled through a licensed hazardous waste disposal company. In-lab treatment, such as neutralization or oxidation, should only be performed if it is part of a well-documented and approved experimental protocol.
General Disposal Protocol:
-
Collection: Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and rinsate from cleaning contaminated glassware, in the designated hazardous waste container.
-
Container Management: Keep the waste container securely sealed when not in use.
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. Contact your EHS office to schedule a collection by a certified hazardous waste contractor.
Since deuterium (B1214612) is a stable, non-radioactive isotope, no additional precautions beyond those for the non-labeled compound are necessary for its disposal.
Quantitative Data Summary
For (E)-Oct-2-enal, specific occupational exposure limits have not been established. However, the following physical and chemical properties are important for safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C8H14O | |
| Molecular Weight | 126.20 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 84 - 86 °C / 183.2 - 186.8 °F | |
| Flash Point | 71 °C / 159.8 °F | |
| Specific Gravity | 0.84 g/cm3 |
Experimental Protocols: Permanganate (B83412) Oxidation of Aldehydes
While not recommended as a standard disposal procedure without institutional approval, the oxidation of aldehydes to less toxic and volatile carboxylic acids is a potential treatment method. The following is a general procedure for the permanganate oxidation of an aldehyde.
Procedure for Permanganate Oxidation of 0.1 mol of Aldehyde:
Equation:3RCHO + 2KMnO4 → 2RCO2K + RCO2H + 2MnO2 + H2O
-
In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, combine 100 mL of water and 0.1 mol of the aldehyde.
-
While stirring, slowly add a solution of 0.07 mol (11 g) of potassium permanganate in 200 mL of water from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 50 °C.
-
After the addition is complete, continue stirring the mixture until the purple color of the permanganate has disappeared.
-
If necessary, add a small amount of sodium bisulfite to destroy any excess permanganate.
-
The resulting mixture, containing the less hazardous carboxylic acid and manganese dioxide, can then be disposed of according to institutional protocols. This may involve neutralization and disposal down the drain with copious amounts of water, but local regulations must be consulted.
Caution: This procedure should only be carried out by trained personnel with the approval of their institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (E)-Oct-2-enal-d2
Topic: Personal Protective Equipment for Handling (E)-Oct-2-enal-d2
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Based on the data for (E)-Oct-2-enal, the primary hazards include:
-
Flammability: Flammable liquid.[2]
-
Irritation: Causes skin and eye irritation.[2][3] May also cause respiratory irritation.
-
Aquatic Toxicity: Chronic aquatic toxicity.
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar aldehydes.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, consider double-gloving. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles should be worn at all times. A full-face shield is required when there is a risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume hood or respirator | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Footwear | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures a systematic and safe approach to handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15-20 minutes. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them milk or water to drink. Seek immediate medical attention. |
The following diagram outlines the decision-making process for responding to a spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
